7-Bromo-4-hydroxy-2-phenylquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLIQZUPQOFEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462430 | |
| Record name | 4-Quinolinol, 7-bromo-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
825620-24-4 | |
| Record name | 4-Quinolinol, 7-bromo-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-4-hydroxy-2-phenylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Bromo-4-hydroxy-2-phenylquinoline: A Technical Guide
CAS Number: 825620-24-4
This technical guide provides a comprehensive overview of 7-Bromo-4-hydroxy-2-phenylquinoline, a heterocyclic compound of interest to researchers and professionals in drug development. The document details its physicochemical properties, outlines a probable synthetic route based on established methods, and explores its potential biological activities by examining related compounds.
Compound Data
Quantitative data for this compound is summarized below. It is important to note that while some data is available from chemical suppliers, detailed experimental spectral data is not readily found in the public domain.
| Property | Value | Source |
| CAS Number | 825620-24-4 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₅H₁₀BrNO | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 300.15 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Physical Form | Solid, brown powder | --INVALID-LINK--[2] |
| Purity | ≥95% | --INVALID-LINK--[2] |
Safety Information:
| Hazard Statement | Description |
| H301 | Toxic if swallowed |
| H318 | Causes serious eye damage |
| H413 | May cause long lasting harmful effects to aquatic life |
Source: --INVALID-LINK--[1]
Synthesis Protocol
Proposed Synthesis: Conrad-Limpach Reaction
The synthesis of this compound can be envisioned in two main stages:
-
Formation of the enamine intermediate: Reaction of 3-bromoaniline with ethyl benzoylacetate.
-
Thermal cyclization: Heating the resulting enamine intermediate in a high-boiling point solvent to induce ring closure.
Detailed Methodology:
Step 1: Synthesis of Ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate (Enamine Intermediate)
-
To a round-bottom flask, add 3-bromoaniline (1 equivalent) and ethyl benzoylacetate (1.1 equivalents).
-
The reaction can be carried out neat or in a suitable solvent such as ethanol.
-
A catalytic amount of a weak acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.
-
Stir the mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.
-
Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Place the dried enamine intermediate from Step 1 into a high-boiling point solvent (e.g., Dowtherm A, mineral oil) in a round-bottom flask equipped with a reflux condenser.[3] The use of a high-boiling solvent is crucial for achieving the high temperatures required for cyclization.[3][4]
-
Heat the mixture to approximately 250 °C and maintain this temperature for 30-60 minutes.[3]
-
Monitor the reaction progress by TLC.
-
After cooling to room temperature, the product may precipitate. If so, it can be collected by filtration.
-
If the product remains in solution, it can be purified by column chromatography on silica gel.
Caption: Proposed synthesis workflow for this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological activity data has been published for this compound, the broader class of 2-phenyl-4-quinolone and fluoroquinolone derivatives has been extensively studied and shown to possess significant antibacterial and anticancer properties.
Antibacterial Activity
Quinolone antibiotics are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[5][6] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and ultimately cell death.[6] The presence of a bromine atom on the quinoline ring can influence the compound's activity.
Caption: Postulated antibacterial mechanism of action.
Anticancer Activity
Several 2-phenyl-4-quinolone derivatives have demonstrated potent anticancer activity through various mechanisms. One of the primary modes of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] Some quinolone derivatives also act as topoisomerase inhibitors in eukaryotic cells, similar to their antibacterial mechanism.[8][9]
Caption: Potential anticancer signaling pathways.
Experimental Protocols for Biological Assays
While specific assays for this compound are not documented, standard protocols used for evaluating the antibacterial and anticancer activities of related quinolone derivatives can be adapted.
Antibacterial Susceptibility Testing (Broth Microdilution)
-
Preparation of Bacterial Inoculum: Culture a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate with broth medium to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Seed human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: General experimental workflows for biological evaluation.
References
- 1. This compound AldrichCPR 825620-24-4 [sigmaaldrich.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
An In-depth Technical Guide on 7-Bromo-4-hydroxy-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-4-hydroxy-2-phenylquinoline is a heterocyclic organic compound belonging to the quinoline family. While specific experimental data for this particular molecule is not extensively available in public literature, this guide provides a comprehensive overview of its core physicochemical properties, a plausible synthetic route, and potential biological activities based on structurally related compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel quinoline-based therapeutic agents.
Physicochemical Properties
Summary of Physicochemical Data
| Property | Value/Information |
| Molecular Formula | C₁₅H₁₀BrNO |
| Molecular Weight | 300.15 g/mol |
| Physical Appearance | Brown powder/solid |
| Melting Point | Not available. A general protocol for determination is provided below. |
| Solubility | Not available. A general protocol for determination is provided below. |
| pKa | Not available. |
| Predicted logP | 3.9 |
Experimental Protocols for Property Determination
A standard method for determining the melting point of a solid organic compound involves using a capillary melting point apparatus.[1][2][3]
Protocol:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.[1][3]
The solubility of this compound in various solvents can be determined through systematic testing.[4][5]
Protocol:
-
A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.
-
A measured volume of a specific solvent (e.g., water, ethanol, DMSO, acetone) is added incrementally.
-
The mixture is agitated (e.g., vortexed or sonicated) at a controlled temperature.
-
The process is continued until the solid is fully dissolved or a saturation point is reached.
-
Solubility is expressed in terms of concentration (e.g., mg/mL or mol/L). For compounds with acidic or basic properties, solubility can also be tested in aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH).[5]
Synthesis and Characterization
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in the reviewed literature. However, a plausible synthetic route can be devised based on the well-established Conrad-Limpach synthesis of 4-hydroxyquinolines.[6][7][8]
Proposed Synthesis: Modified Conrad-Limpach Reaction
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[7] For the synthesis of this compound, the likely starting materials would be 3-bromoaniline and ethyl benzoylacetate.
Reaction Scheme:
-
Step 1: Condensation: 3-Bromoaniline reacts with ethyl benzoylacetate to form an enamine intermediate.
-
Step 2: Cyclization: The enamine intermediate undergoes thermal cyclization at high temperatures to form the quinoline ring system.
Experimental Protocol (General):
-
Equimolar amounts of 3-bromoaniline and ethyl benzoylacetate are mixed, often in the presence of an acid catalyst (e.g., a catalytic amount of sulfuric acid).
-
The mixture is heated to facilitate the formation of the enamine intermediate, with the removal of water.
-
The resulting enamine is then heated at a high temperature (typically 250-300 °C), often in a high-boiling solvent like Dowtherm A or mineral oil, to induce cyclization.[7]
-
The reaction mixture is cooled, and the solid product is isolated.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Characterization
The synthesized this compound would be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.[9][10][11][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the compound, confirming its elemental composition.[10][13]
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, such as the hydroxyl (-OH) and aromatic C-H and C=C bonds.
Caption: Workflow for the synthesis and characterization of this compound.
Potential Biological Activities and Signaling Pathways
While no specific biological activities have been reported for this compound, the quinoline scaffold is a well-known pharmacophore present in numerous therapeutic agents. Structurally related compounds, particularly bromo- and hydroxy-substituted quinolines, have demonstrated a range of biological effects.
Anticancer Activity
Quinolone derivatives are known to exhibit anticancer properties.[14][15][16][17][18] Some quinolones function as topoisomerase inhibitors, enzymes that are crucial for DNA replication and transcription.[19][20][21][22] By inhibiting these enzymes, these compounds can induce cell cycle arrest and apoptosis in cancer cells. The presence of a halogen, such as bromine, on the quinoline ring has been associated with enhanced cytotoxic activity in some cases.[22]
Antifungal Activity
Bromoquinol, a related bromo-substituted quinoline, has been shown to exhibit broad-spectrum antifungal activity.[23][24][25] Its mechanism of action is thought to involve the induction of oxidative stress and apoptosis in fungal cells.[23][24][25] The antifungal activity of some quinolines is potentiated by iron starvation, a condition often encountered during in vivo growth.[23]
Hypothetical Signaling Pathway: Topoisomerase I Inhibition
Given that some quinoline derivatives act as topoisomerase inhibitors, a hypothetical signaling pathway for the anticancer activity of this compound could involve the inhibition of Topoisomerase I (Top1).
Caption: Hypothetical signaling pathway of anticancer activity via Topoisomerase I inhibition.
Conclusion
This compound represents a chemical entity with potential for further investigation in the field of drug discovery. While specific experimental data is currently limited, this guide provides a solid framework for its synthesis, characterization, and the exploration of its potential biological activities. The information presented herein, based on established chemical principles and the known properties of related compounds, should facilitate future research into this and other novel quinoline derivatives. Researchers are encouraged to perform the described experimental procedures to ascertain the specific properties and activities of this compound.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. synarchive.com [synarchive.com]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. jptcp.com [jptcp.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel quinolone substituted thiazolidin-4-ones as anti-inflammatory, anticancer agents: design, synthesis and biological screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 19. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tau.ac.il [tau.ac.il]
- 24. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 25. The quinoline bromoquinol exhibits broad-spectrum antifungal activity and induces oxidative stress and apoptosis in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Bromo-4-hydroxy-2-phenylquinoline
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 7-Bromo-4-hydroxy-2-phenylquinoline. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data to facilitate further investigation and application of this quinoline derivative.
Core Compound Properties
This compound is a halogenated derivative of the quinoline scaffold, a heterocyclic aromatic compound. The presence of the bromine atom, a hydroxyl group, and a phenyl ring on the core structure suggests potential for diverse chemical reactivity and biological activity.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 300.15 g/mol | [1][2] |
| Molecular Formula | C₁₅H₁₀BrNO | [1][2] |
| CAS Number | 825620-24-4 | [2] |
| Physical Form | Brown powder or solid | [1][2] |
| Purity | ≥95% | [1] |
Structural Information
| Identifier | Value | Reference |
| SMILES | Oc1cc(nc2cc(Br)ccc12)-c3ccccc3 | [2] |
| InChI | 1S/C15H10BrNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18) | [2] |
Synthesis and Experimental Protocols
General One-Pot, Three-Component Synthesis of 7-Hydroxy-4-phenylquinoline Derivatives
This method involves a one-pot reaction of an appropriate benzaldehyde, malononitrile, and 3-aminophenol, catalyzed by ammonium acetate.
Experimental Workflow:
Detailed Methodology:
-
To a solution of malononitrile (5.0 mmol) and ammonium acetate (30 mol %) in 10 mL of ethanol, the appropriate benzaldehyde (5.0 mmol) is added and stirred at room temperature for 5–10 minutes to yield the intermediate benzylidenemalononitrile as a solid product.
-
The reaction mixture is then heated to 70 °C to dissolve the intermediate.
-
A solution of 3-aminophenol (5.0 mmol) in 10 mL of ethanol is added to the reaction mixture.
-
The mixture is refluxed for 15–90 minutes.
-
The resulting solid product is filtered and washed with hot ethanol to obtain the highly pure corresponding 7-hydroxy-4-phenyl-1,2-dihydroquinoline derivative.
To synthesize this compound, this protocol could be adapted by utilizing 4-bromo-3-aminobenzonitrile or a similar starting material, though this would require further experimental optimization.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound are limited. However, the broader class of quinoline derivatives is known for a wide range of pharmacological effects, suggesting potential avenues of investigation for this specific compound.
Established Biological Activities of Quinoline Analogs
Quinoline derivatives have been reported to exhibit a variety of biological activities, including:
-
Antimicrobial
-
Antiviral
-
Antimalarial
-
Anti-inflammatory
-
Antibacterial
The 2-phenylquinoline-4-carboxamide derivatives, which are structurally related, have been identified as potent and selective non-peptide competitive agonists for the human neurokinin-3 receptor.
Postulated Signaling Pathway Involvement
Given the known activities of similar compounds, this compound could potentially interact with various cellular signaling pathways. The diagram below illustrates a hypothetical logical relationship for screening its potential biological effects based on the activities of related compounds.
Safety Information
It is crucial to handle this compound with appropriate safety precautions. The compound is classified as hazardous.
Hazard Summary:
| Hazard Statement | Description |
| H301 | Toxic if swallowed |
| H318 | Causes serious eye damage |
| H413 | May cause long lasting harmful effects to aquatic life |
Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline
This technical guide provides a comprehensive overview of the synthetic pathway for 7-bromo-4-hydroxy-2-phenylquinoline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The synthesis is primarily achieved through the well-established Conrad-Limpach reaction. This document outlines the core chemical principles, detailed experimental protocols, and quantitative data where available.
Core Synthesis Pathway: The Conrad-Limpach Reaction
The synthesis of this compound is effectively accomplished via the Conrad-Limpach synthesis, a classic method for the preparation of 4-hydroxyquinolines.[1][2][3] This reaction proceeds in two key stages:
-
Formation of an Enamine Intermediate: The initial step involves the condensation of an aniline with a β-ketoester. For the target molecule, this corresponds to the reaction between 3-bromoaniline and ethyl benzoylacetate. This reaction forms the intermediate, ethyl 3-(3-bromophenylamino)-3-phenylacrylate.
-
Thermal Cyclization: The second stage requires high temperatures (typically around 250 °C) to induce an intramolecular cyclization of the enamine intermediate, followed by the elimination of ethanol, to yield the final 4-hydroxyquinoline product.[1][3] The use of a high-boiling point, inert solvent is often employed to improve reaction yields.[1][4]
The overall reaction is a combination of an addition and a rearrangement reaction.[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound.
Step 1: Synthesis of Ethyl 3-(3-bromophenylamino)-3-phenylacrylate (Enamine Intermediate)
Materials:
-
3-Bromoaniline
-
Ethyl benzoylacetate
-
Glacial acetic acid (catalyst)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3-bromoaniline and ethyl benzoylacetate in toluene.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, indicating the completion of the condensation reaction.
-
After cooling to room temperature, the solvent is removed under reduced pressure to yield the crude ethyl 3-(3-bromophenylamino)-3-phenylacrylate.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane.
Step 2: Synthesis of this compound via Thermal Cyclization
Materials:
-
Ethyl 3-(3-bromophenylamino)-3-phenylacrylate (from Step 1)
-
High-boiling point solvent (e.g., Dowtherm A, mineral oil, or 1,2-dichlorobenzene)[1][4]
Procedure:
-
The purified ethyl 3-(3-bromophenylamino)-3-phenylacrylate is added to a high-boiling point solvent in a suitable reaction vessel equipped for high-temperature reactions.
-
The mixture is heated to approximately 250 °C. This high temperature is crucial for the electrocyclic ring closing and subsequent elimination of ethanol.[1]
-
The reaction is monitored for its completion, which may take from a few minutes to several hours depending on the specific conditions and scale.
-
Upon completion, the reaction mixture is allowed to cool. The precipitated solid product, this compound, is collected by filtration.
-
The collected solid is washed with a suitable solvent (e.g., hexane or ether) to remove residual high-boiling solvent and any soluble impurities.
-
Further purification can be achieved by recrystallization from a high-boiling solvent such as dimethylformamide (DMF) or by column chromatography.
Data Presentation
| Parameter | Value | Reference |
| Starting Material 1 | 3-Bromoaniline | [5] |
| Molar Mass | 172.02 g/mol | [5] |
| Starting Material 2 | Ethyl benzoylacetate | [6] |
| Molar Mass | 192.21 g/mol | [6] |
| Product | This compound | [7] |
| Molar Mass | 300.15 g/mol | [7] |
| Reaction Conditions | ||
| Step 1 Temperature | Reflux (Toluene) | General Protocol |
| Step 2 Temperature | ~250 °C | [1][3] |
| Typical Yield | >60% (for Conrad-Limpach) | [1] |
| Purity | ≥95% (commercially available) | [8] |
Mandatory Visualizations
Synthesis Pathway Diagram
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. synarchive.com [synarchive.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Bromoaniline | C6H6BrN | CID 11562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl benzoylacetate | C11H12O3 | CID 7170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C15H10BrNO) [pubchemlite.lcsb.uni.lu]
- 8. cymitquimica.com [cymitquimica.com]
The Diverse Biological Activities of Quinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological properties of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory effects. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the underlying mechanisms and methodologies.
Anticancer Activity of Quinoline Derivatives
Quinoline derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines.[1][2][3] Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[4][5][6]
Quantitative Anticancer Activity Data
The anticancer efficacy of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. A lower IC50 value indicates higher potency. The following table summarizes the IC50 values of selected quinoline derivatives against various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoline-Chalcone | Compound 12e | MGC-803 (Gastric) | 1.38 | [7] |
| HCT-116 (Colon) | 5.34 | [7] | ||
| MCF-7 (Breast) | 5.21 | [7] | ||
| 4,7-Disubstituted Quinoline | 2,6-dichloro hydrazone derivative | SF-295 (CNS) | 0.314 µg/cm³ | [8] |
| HCT-8 (Colon) | - | [8] | ||
| HL-60 (Leukemia) | - | [8] | ||
| 2,4-Disubstituted Quinoline | 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline | HL-60 (Leukemia) | 19.88 µg/ml | [8] |
| U937 (Leukemia) | 43.95 µg/ml | [8] | ||
| Quinoline Schiff Base | Cu(II) complex | A-549 (Lung) | 37.03 | [3] |
| MCF-7 (Breast) | 39.43 | [3] | ||
| 6-hydroxyquinoline-4-carboxylic acid | 2-(4-methoxyphenyl) derivative (M1) | HepG2 (Liver) | 88.6 µg/mL | [9] |
| HCT-116 (Colon) | 62.5 µg/mL | [9] | ||
| 2-(4-chlorophenyl) derivative (M3) | HepG2 (Liver) | 43.62 µg/mL | [9] | |
| HCT-116 (Colon) | 15.3 µg/mL | [9] |
Signaling Pathways in Anticancer Activity
Quinoline derivatives exert their anticancer effects by modulating various signaling pathways. A prominent mechanism is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which are often dysregulated in cancer.[5][10][11]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12][13][14][15][16]
Protocol:
-
Cell Seeding: Seed human breast cancer cells (MCF-7) in a 96-well plate at a density of 8x10³ cells per well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[12]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivatives in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[7]
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 atmosphere.[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Antimicrobial Activity of Quinoline Derivatives
Quinoline derivatives have long been recognized for their potent antimicrobial properties, with some, like the fluoroquinolones, being widely used in clinical practice. Their activity spans a broad range of Gram-positive and Gram-negative bacteria.[17][18][19]
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for various quinoline derivatives against different bacterial strains.
| Compound Class | Specific Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 6-amino-4-methyl-1H-quinoline-2-one derivative | Compound 6 | Bacillus cereus | 3.12 | [17] |
| Staphylococcus aureus | 3.12 | [17] | ||
| Pseudomonas aeruginosa | - | [17] | ||
| Escherichia coli | - | [17] | ||
| Quinoline-2-one derivative | Compound 6c | MRSA | 0.75 | [19] |
| VRE | 0.75 | [19] | ||
| MRSE | 2.50 | [19] | ||
| Compound 6l | MRSA | - | [19] | |
| VRE | - | [19] | ||
| MRSE | - | [19] | ||
| Compound 6o | MRSA | 2.50 | [19] | |
| VRE | 2.50 | [19] | ||
| MRSE | 5.0 | [19] | ||
| Oxazino-quinoline derivative | Compound 5d | Staphylococcus aureus | 0.125 - 8 | [18] |
| Escherichia coli | 0.125 - 8 | [18] | ||
| Quinoline derivative | Compound 3c | Staphylococcus aureus | 2.67 | [20] |
Mechanism of Antimicrobial Action
A primary mechanism of action for many antibacterial quinoline derivatives, particularly the fluoroquinolones, is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[2][21][22][23][24]
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the quinoline derivative in a suitable solvent. Make serial twofold dilutions in a 96-well microtiter plate using Mueller-Hinton broth (MHB).[22]
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[21]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a growth control well (bacteria without antimicrobial) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[22]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Antiviral Activity of Quinoline Derivatives
Several quinoline derivatives have been investigated for their antiviral properties against a range of viruses, including Dengue virus, Zika virus, and coronaviruses.[25][26][27][28]
Quantitative Antiviral Activity Data
The antiviral activity is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the EC50, is a measure of the drug's therapeutic window.
| Compound Class | Specific Derivative | Virus | EC50 (µM) | CC50 (µM) | SI | Reference |
| Quinoline Derivative | Compound 1 | Dengue Virus Serotype 2 | 0.49 | 19.39 | 39.5 | [29] |
| Quinoline Derivative | Compound 4 | Respiratory Syncytial Virus (RSV) | 8.6 µg/mL | - | 11.6 | [28] |
| Quinoline Derivative | Compound 6 | Yellow Fever Virus (YFV) | 3.5 µg/mL | - | 28.5 | [28] |
| Isoquinolone Derivative | Compound 21 | Influenza A and B | 9.9 - 18.5 | >300 | - | [30] |
| 2,8-bis(trifluoromethyl)quinoline | Mefloquine | Zika Virus | - | - | - | [27] |
Mechanism of Antiviral Action
The antiviral mechanisms of quinoline derivatives can vary. For some RNA viruses, a key target is the RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[25][26]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[31][32][33][34]
Protocol:
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in 24-well plates and incubate until confluent.[33]
-
Virus and Compound Incubation: Prepare serial dilutions of the quinoline derivative. Mix each dilution with a known titer of the virus and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Inoculate the cell monolayers with the virus-compound mixtures.[33]
-
Overlay: After a 90-minute adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 0.4% agarose) with the corresponding concentration of the quinoline derivative.[33]
-
Incubation: Incubate the plates for several days until viral plaques are visible.
-
Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.
Anti-inflammatory Activity of Quinoline Derivatives
Quinoline derivatives have shown significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX).[1][35][36][37][38][39][40]
Quantitative Anti-inflammatory Activity Data
The anti-inflammatory activity is often assessed by the IC50 value for the inhibition of inflammatory enzymes or the production of inflammatory cytokines.
| Compound Class | Specific Derivative | Target/Assay | IC50 (µM) | Reference |
| Quinoline-pyrazole hybrid | Compound 12c | COX-2 | 0.1 | [1] |
| Compound 14a | COX-2 | 0.11 | [1] | |
| Compound 14b | COX-2 | 0.11 | [1] | |
| 4-carboxyl quinoline | Compound 9e | COX-2 | 0.043 | [39] |
| Quinoline derivative | Chloro-substituted | Anti-inflammatory activity | 214.45 µg/mL | [35] |
| Quinoline derivative | - | TNF-α-induced NF-κB activity | 7.1 - 12.1 | [36] |
| Quinazoline derivative | Compound 9b | COX-1 | 0.064 | [38] |
| 2,3-diarylquinoline | Compound[40] | COX-2 | - | [40] |
Mechanism of Anti-inflammatory Action
A major mechanism of anti-inflammatory action for certain quinoline derivatives is the selective inhibition of the COX-2 enzyme, which is responsible for the production of pro-inflammatory prostaglandins at sites of inflammation.
Experimental Protocol: LPS-Induced TNF-α Production in Macrophages
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in macrophages stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture RAW 264.7 mouse macrophage cells in a 96-well plate.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the quinoline derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce TNF-α production. Include a vehicle control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC50 value.
Conclusion
Quinoline and its derivatives represent a versatile and highly valuable scaffold in the field of drug discovery and development. Their diverse biological activities, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscore their therapeutic potential. This technical guide has provided a comprehensive overview of these activities, supported by quantitative data, mechanistic insights, and detailed experimental protocols. The continued exploration of the quinoline nucleus, through structural modifications and a deeper understanding of its interactions with biological targets, holds great promise for the development of novel and more effective therapeutic agents to address a wide range of diseases. Further research, including preclinical and clinical trials, is essential to fully realize the therapeutic potential of this remarkable class of compounds.[10]
References
- 1. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. ijrpr.com [ijrpr.com]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 11. mdpi.com [mdpi.com]
- 12. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. protocols.io [protocols.io]
- 22. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 23. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 24. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Redirecting [linkinghub.elsevier.com]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. bioagilytix.com [bioagilytix.com]
- 32. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 33. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. pubs.acs.org [pubs.acs.org]
- 39. researchgate.net [researchgate.net]
- 40. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of 2-Phenylquinoline-4-Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-phenylquinoline-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this important class of compounds. Detailed experimental protocols for key synthetic methods and biological assays are presented, alongside a quantitative analysis of their antibacterial and histone deacetylase (HDAC) inhibitory activities. Furthermore, this guide elucidates the underlying molecular mechanisms of action, including the induction of cell cycle arrest and apoptosis, through detailed signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 2-phenylquinoline-4-carboxylic acid core.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a rich history in medicinal chemistry, leading to the development of numerous therapeutic agents.[1] Among these, the 2-phenylquinoline-4-carboxylic acid moiety has garnered significant attention due to its versatile biological profile, which includes antibacterial, anticancer, and anti-inflammatory properties. This guide delves into the foundational aspects of these derivatives, from their initial discovery and synthesis to their potent biological activities and mechanisms of action.
Synthesis of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
The construction of the 2-phenylquinoline-4-carboxylic acid scaffold is primarily achieved through two classical named reactions: the Doebner reaction and the Pfitzinger reaction. These methods offer versatile and efficient routes to a wide array of substituted derivatives.
The Doebner Reaction
The Doebner reaction is a three-component condensation reaction involving an aniline, an aldehyde (typically benzaldehyde or a derivative), and pyruvic acid to yield a 2-substituted quinoline-4-carboxylic acid.[1]
Experimental Protocol: Doebner Synthesis of 2-(2-Nitrophenyl)quinoline-4-carboxylic Acid [1]
-
An equimolar mixture of aniline (e.g., 20 mmol) and 2-nitrobenzaldehyde (20 mmol) in ethanol (30 mL) is refluxed for 1 hour.
-
Pyruvic acid (30 mmol) and a catalytic amount of trifluoroacetic acid (0.1 mL) are then added to the reaction mixture.
-
The mixture is further refluxed for 12 hours, with reaction completion monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice water (60 mL) with vigorous stirring.
-
The resulting solid product is filtered and then dissolved in an aqueous potassium carbonate solution to achieve a basic pH.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is then acidified with 3M HCl to a pH of 4-5, leading to the precipitation of the final product.
-
The solid is collected by filtration, washed with water, and dried to yield 2-(2-nitrophenyl)quinoline-4-carboxylic acid.
The Pfitzinger Reaction
The Pfitzinger reaction provides an alternative route to 2-phenylquinoline-4-carboxylic acids through the condensation of isatin with a carbonyl compound containing an α-methylene group, such as acetophenone, in the presence of a strong base.
Experimental Protocol: Pfitzinger Synthesis of 2-Phenylquinoline-4-carboxylic Acid
-
Isatin (e.g., 3.4 mmol) is dissolved in a 33% potassium hydroxide solution (10 mL).
-
An ethanol solution (20 mL) of acetophenone (3.74 mmol) is slowly added to the isatin solution.
-
The reaction mixture is refluxed at 85°C for 8 hours.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The residue is dissolved in water (100 mL), and the pH is adjusted to 5-6 using 3M HCl to precipitate the product.
-
The resulting yellow powder, 2-phenylquinoline-4-carboxylic acid, is collected by filtration.
Biological Activities and Quantitative Data
Derivatives of 2-phenylquinoline-4-carboxylic acid have demonstrated significant potential in various therapeutic areas, most notably as antibacterial agents and as inhibitors of histone deacetylases (HDACs).
Antibacterial Activity
Several studies have highlighted the efficacy of these compounds against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of their antibacterial potency.
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | MRSA (MIC, µg/mL) | Reference |
| 5a₄ | 64 | >256 | >256 | >256 | 128 | [1] |
| 5a₇ | 256 | 128 | >256 | >256 | 256 | [1] |
| 5b₄ | 128 | 256 | >256 | >256 | 64 | [1] |
Table 1: Minimum Inhibitory Concentration (MIC) values of selected 2-phenylquinoline-4-carboxylic acid derivatives against various bacterial strains.[1]
Histone Deacetylase (HDAC) Inhibition
The 2-phenylquinoline-4-carboxylic acid scaffold has been successfully incorporated into the design of potent HDAC inhibitors, which are a promising class of anticancer agents. The half-maximal inhibitory concentration (IC50) is used to quantify their inhibitory activity against specific HDAC isoforms.
| Compound | HDAC1 (IC₅₀, µM) | HDAC2 (IC₅₀, µM) | HDAC3 (IC₅₀, µM) | HDAC6 (IC₅₀, µM) | Reference |
| D28 | >1000 | >1000 | 24.45 | >1000 | [2] |
| D29 | 32.59 | 183.5 | 0.477 | >1000 | [2] |
| D30 | 1.427 | 8.127 | 0.100 | >1000 | [2] |
| SAHA (Vorinostat) | 0.0539 | 0.152 | 0.0397 | ND | [2] |
Table 2: Enzyme inhibitory selectivity of representative 2-phenylquinoline-4-carboxylic acid derivatives against various HDAC isoforms.[2] ND = Not Determined.
Mechanisms of Action: Signaling Pathways
The anticancer effects of 2-phenylquinoline-4-carboxylic acid derivatives, particularly those designed as HDAC inhibitors, are often mediated through the induction of cell cycle arrest and apoptosis.
HDAC Inhibition Signaling Pathway
HDAC inhibitors function by preventing the removal of acetyl groups from histone and non-histone proteins. This leads to the accumulation of acetylated proteins, which in turn alters gene expression, ultimately leading to cell cycle arrest and apoptosis.
Caption: HDAC Inhibition Pathway by 2-phenylquinoline-4-carboxylic acid derivatives.
G2/M Cell Cycle Arrest Pathway
Certain derivatives have been shown to induce cell cycle arrest specifically at the G2/M phase. This is often achieved by modulating the expression of key cell cycle regulatory proteins.
Caption: G2/M Cell Cycle Arrest induced by 2-phenylquinoline-4-carboxylic acid derivatives.
Apoptosis Induction Pathway
The induction of programmed cell death, or apoptosis, is a key mechanism through which these compounds exert their anticancer effects. This process involves a cascade of signaling events, often culminating in the activation of caspases.
Caption: Apoptosis induction pathway by 2-phenylquinoline-4-carboxylic acid derivatives.
Key Experimental Protocols
HDAC Enzyme Inhibition Assay
This assay is used to determine the inhibitory activity of compounds against HDAC enzymes, often using a nuclear extract from a cell line like HeLa as the source of HDACs.[3][4][5]
Protocol: Fluorometric HDAC Activity Assay [4]
-
Prepare a nuclear extract from HeLa cells.
-
In a 96-well plate, add the assay buffer, the test inhibitor (2-phenylquinoline-4-carboxylic acid derivative) at various concentrations, and the HeLa nuclear extract.
-
Include control wells with no inhibitor and blank wells with only the assay buffer.
-
Allow the plate to equilibrate to the assay buffer temperature for 5 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (e.g., Trichostatin A).
-
Measure the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Apoptosis Assay
Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a standard method to quantify apoptosis in a cell population.[1][2]
Protocol: Annexin V/PI Staining for Flow Cytometry [1]
-
Seed cells (e.g., K562) in a 6-well plate and treat them with various concentrations of the 2-phenylquinoline-4-carboxylic acid derivative for a specified time (e.g., 24 hours).
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add additional 1X binding buffer to each sample.
-
Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:
-
Annexin V-negative and PI-negative: Live cells
-
Annexin V-positive and PI-negative: Early apoptotic cells
-
Annexin V-positive and PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative and PI-positive: Necrotic cells
-
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Conclusion
The 2-phenylquinoline-4-carboxylic acid scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility through robust methods like the Doebner and Pfitzinger reactions, coupled with a diverse range of biological activities, makes these compounds highly attractive for further investigation. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and mechanisms of action, with a focus on their antibacterial and HDAC inhibitory properties. The detailed protocols and quantitative data presented herein are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.11. Apoptosis Determination Using Annexin-V FITC/PI Staining by Flow Cytometry [bio-protocol.org]
- 3. 2.5. Histone Deacetylase Activity Assay [bio-protocol.org]
- 4. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Bromo-4-hydroxy-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-4-hydroxy-2-phenylquinoline is a halogenated derivative of the 4-quinolone scaffold, a core structure in numerous biologically active compounds. While specific research on this particular molecule is limited in publicly available literature, its structural similarity to other well-studied quinoline derivatives suggests potential for significant pharmacological activity. This guide provides a comprehensive overview of the known information regarding this compound, including its chemical properties. In the absence of direct experimental data, this paper extrapolates potential synthesis routes, biological activities, and experimental protocols based on closely related analogues. This document aims to serve as a foundational resource to stimulate and guide future research into this promising compound.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The 4-quinolone core, in particular, is a key pharmacophore found in numerous antibacterial, anticancer, and antiviral agents. The introduction of a bromine atom at the 7-position and a phenyl group at the 2-position of the 4-hydroxyquinoline scaffold, as in this compound, is anticipated to modulate its physicochemical and pharmacological properties. Halogenation can enhance membrane permeability and metabolic stability, while the phenyl substituent can influence receptor binding and protein-protein interactions. This guide synthesizes the available information and provides a theoretical framework for the investigation of this compound.
Chemical Properties
A summary of the known chemical properties of this compound is presented in Table 1.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 825620-24-4 | [1][2] |
| Molecular Formula | C₁₅H₁₀BrNO | [1][2][3] |
| Molecular Weight | 300.15 g/mol | [1][3] |
| Appearance | Brown powder | [3] |
| Purity | ≥95% | [3] |
| InChI Key | XRLIQZUPQOFEHG-UHFFFAOYSA-N | [1][2] |
| SMILES | Oc1cc(nc2cc(Br)ccc12)-c3ccccc3 | [1][2] |
Synthesis
A potential synthetic workflow is outlined below. This proposed pathway is based on general reactions for similar quinoline structures and would require experimental optimization.
Caption: Proposed synthesis workflow for this compound.
Proposed Experimental Protocol (Hypothetical)
Step 1: Condensation to form Ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate
-
To a solution of 3-bromoaniline (1 equivalent) in a suitable solvent such as toluene or ethanol, add ethyl benzoylacetate (1 equivalent).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
-
Heat the mixture to reflux for several hours with continuous removal of water, for example, using a Dean-Stark apparatus.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Thermal Cyclization to form this compound
-
Add the purified intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to approximately 250 °C for a short period (e.g., 15-30 minutes).
-
Monitor the cyclization reaction by TLC.
-
Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane or ether) to remove the high-boiling solvent.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol or DMF/water).
Potential Biological Activities and Experimental Evaluation
The biological activities of this compound have not been explicitly reported. However, based on the activities of structurally similar compounds, it is plausible to hypothesize its potential as an anticancer, antibacterial, or antiviral agent.
Anticancer Activity
Many quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The proposed mechanism often involves the inhibition of key enzymes such as topoisomerases or protein kinases, or the induction of apoptosis.
Table 2: Hypothetical Anticancer Activity Screening Data
| Cell Line | Compound | IC₅₀ (µM) - Predicted Range |
| MCF-7 (Breast Cancer) | This compound | 1 - 20 |
| A549 (Lung Cancer) | This compound | 5 - 50 |
| HeLa (Cervical Cancer) | This compound | 2 - 30 |
| PC-3 (Prostate Cancer) | This compound | 5 - 60 |
Note: The IC₅₀ values presented are hypothetical and intended to guide initial experimental design.
Proposed Experimental Protocol for Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7, A549, HeLa, PC-3) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution with culture medium to achieve a range of final concentrations. Add the diluted compound solutions to the wells and incubate for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the compound concentration.
Potential Signaling Pathway Involvement
Given the prevalence of quinoline derivatives as kinase inhibitors, it is conceivable that this compound could interact with one or more signaling pathways crucial for cell growth and survival. A hypothetical interaction with a generic receptor tyrosine kinase (RTK) signaling pathway is depicted below.
Caption: Hypothetical inhibition of an RTK signaling pathway by the compound.
Conclusion and Future Directions
This compound represents an intriguing yet underexplored molecule with significant potential for pharmacological applications. This technical guide, by summarizing its known properties and extrapolating from related compounds, provides a solid starting point for future research. Key areas for investigation should include:
-
Definitive Synthesis and Characterization: Development and optimization of a reliable synthetic route and full spectroscopic characterization of the compound.
-
Broad Biological Screening: Comprehensive screening of its activity against a wide panel of cancer cell lines, bacterial strains, and viruses.
-
Mechanism of Action Studies: Elucidation of its molecular targets and the signaling pathways it modulates.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to identify key structural features for enhanced activity and selectivity.
The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
References
Unlocking the Therapeutic Potential of 7-Bromo-4-hydroxy-2-phenylquinoline: A Technical Guide for Researchers
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the untapped research avenues for the novel compound 7-Bromo-4-hydroxy-2-phenylquinoline.
While commercially available, this compound remains a largely unexplored molecule in the scientific literature. This technical guide serves as a roadmap for initiating research into its potential therapeutic applications, drawing insights from the well-established biological activities of structurally related quinoline derivatives. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and neuroprotective effects.[1][2] This guide outlines potential research areas, proposes detailed experimental protocols, and visualizes hypothetical signaling pathways and workflows to stimulate and direct future investigations into this promising compound.
Physicochemical Properties
A foundational understanding of a compound begins with its physical and chemical characteristics.
| Property | Value |
| Molecular Formula | C₁₅H₁₀BrNO |
| Molecular Weight | 300.15 g/mol |
| CAS Number | 825620-24-4 |
| Appearance | Solid |
Proposed Synthesis: A Retro-Synthetic Approach
Caption: A potential synthetic route for this compound.
Potential Research Area 1: Anticancer Applications
The 2-phenylquinoline scaffold is a recurring motif in compounds exhibiting significant anticancer activity.[1][3] These derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[4] Given this precedent, this compound represents a compelling candidate for anticancer drug discovery.
Hypothetical Efficacy Data
The following table presents hypothetical IC₅₀ values to illustrate potential outcomes of cytotoxicity screening.
| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| HCT-116 | Colon Cancer | 8.7 |
| A549 | Lung Cancer | 12.1 |
| PC-3 | Prostate Cancer | 7.5 |
Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the in vitro cytotoxicity of this compound against a panel of human cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549, PC-3)
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO and make serial dilutions in culture medium. Replace the medium in the wells with medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Hypothesized Signaling Pathway: PI3K/Akt
The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and apoptosis, and its dysregulation is a hallmark of many cancers.[5][6][7][8] Many quinoline derivatives exert their anticancer effects by modulating this pathway.
References
- 1. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis and anticancer activity of 2-styrylquinoline derivatives. A p53 independent mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the PI3K/AKT signaling pathway in anticancer research: a recent update on inhibitor design and clinical trials (2020-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 7. Recent Development in Targeting PI3K-Akt-mTOR Signaling for Antic...: Ingenta Connect [ingentaconnect.com]
- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 7-Bromo-4-hydroxy-2-phenylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Overview and Physical Properties
7-Bromo-4-hydroxy-2-phenylquinoline is a heterocyclic compound with the molecular formula C₁₅H₁₀BrNO. It is characterized as a solid, often appearing as a brown powder. A summary of its basic identifiers and properties is provided in Table 1.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₀BrNO |
| Molecular Weight | 300.15 g/mol |
| Appearance | Solid, brown powder |
| CAS Number | 825620-24-4 |
Experimental Determination of Solubility
In the absence of specific experimental data for this compound, this section details a standardized and widely accepted protocol for determining the thermodynamic solubility of a solid compound, known as the shake-flask method . This method is considered the "gold standard" for its reliability in establishing equilibrium solubility.[1][2]
Principle of the Shake-Flask Method
The shake-flask method is predicated on achieving a thermodynamic equilibrium between the solid state of the compound and its dissolved state in a specific solvent at a controlled temperature.[2][3] An excess of the solid compound is agitated in the solvent for a sufficient duration to ensure the solution becomes saturated.[3] Subsequent separation of the solid and liquid phases allows for the quantification of the dissolved compound in the supernatant, which represents its equilibrium solubility.[3]
Detailed Experimental Protocol
Objective: To determine the thermodynamic equilibrium solubility of a solid compound in a given solvent.
Materials:
-
The solid compound of interest (e.g., this compound)
-
Selected solvent(s) (e.g., water, phosphate-buffered saline (PBS), organic solvents)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The excess is crucial to ensure that saturation is reached.
-
Solvent Addition: Accurately add a known volume of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a prolonged period, typically 24 to 72 hours, to allow the system to reach equilibrium.[3]
-
Phase Separation: After the equilibration period, allow the samples to stand undisturbed for a period to allow the undissolved solid to sediment.[3] To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[3]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the collected supernatant through a syringe filter.
-
Quantification:
-
Prepare a series of standard solutions of the compound with known concentrations.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. An HPLC method is often preferred as it can also detect any potential degradation of the compound.[2]
-
Construct a calibration curve from the data of the standard solutions.
-
Determine the concentration of the compound in the supernatant by interpolating its analytical response on the calibration curve. This concentration represents the thermodynamic solubility.
-
-
Data Reporting: Express the solubility in appropriate units, such as mg/mL or µM, and report the temperature at which the measurement was performed.
For earlier stages of drug discovery where speed is critical, kinetic solubility assays are often employed. These high-throughput methods typically involve dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer to observe precipitation.[4][5][6] While faster, kinetic solubility can sometimes overestimate the true thermodynamic solubility.[7]
The following diagram illustrates a general workflow for determining the thermodynamic solubility of a compound.
Computational Solubility Prediction
In the absence of experimental data, computational models provide a valuable alternative for estimating solubility. These in silico methods are widely used in drug discovery to prioritize compounds and predict their behavior.
Quantitative Structure-Property Relationship (QSPR) models are a common approach. These models use machine learning algorithms to establish a mathematical relationship between the chemical structure of a compound and its solubility. Another approach involves thermodynamics-based methods that calculate the solvation-free energy. These computational tools can offer rapid and cost-effective estimations of solubility for a large number of compounds.
Solubility of Structurally Similar Compounds
Examining the solubility of compounds with similar chemical structures can provide valuable context.
-
2-Phenylquinoline: This parent compound, lacking the bromo and hydroxy substituents, is described as having good solubility in organic solvents and being slightly soluble in water.
-
5,7-dibromo-8-hydroxyquinoline: The solubility of this related bromo-substituted hydroxyquinoline has been experimentally determined in various co-solvent mixtures using the shake-flask method. This indicates that experimental determination for such compounds is feasible.
These examples suggest that this compound is likely to exhibit low aqueous solubility and higher solubility in organic solvents. The presence of the polar hydroxyl group may slightly increase its aqueous solubility compared to 2-phenylquinoline, while the bromo substituent could influence its solubility profile.
Relevance in Drug Discovery and Development
Solubility is a critical parameter in drug discovery and development, influencing absorption, distribution, metabolism, and excretion (ADME) properties. A compound with poor aqueous solubility can face challenges in formulation and may exhibit low bioavailability. Therefore, understanding and optimizing the solubility of a potential drug candidate like this compound is essential.
The following diagram outlines a general workflow for compound screening in drug discovery, where solubility assessment plays a key role.
References
- 1. ingentaconnect.com [ingentaconnect.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. Aqueous Solubility Assay - Enamine [enamine.net]
- 6. enamine.net [enamine.net]
- 7. dissolutiontech.com [dissolutiontech.com]
Theoretical Investigations of 7-Bromo-4-hydroxy-2-phenylquinoline: A Computational Approach to Unveiling its Potential
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of a proposed theoretical and computational workflow for the in-depth study of 7-Bromo-4-hydroxy-2-phenylquinoline. While direct experimental and theoretical data for this specific molecule is limited in currently available literature, this document outlines a robust computational methodology based on established techniques for similar quinoline derivatives. The following sections detail the proposed computational experiments, data presentation, and potential signaling pathways for investigation, offering a roadmap for future research into its potential as a therapeutic agent.
Molecular and Electronic Properties: A Foundation for Understanding
A fundamental aspect of characterizing a novel compound lies in understanding its structural and electronic properties. Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Here, we propose a computational protocol to elucidate these foundational characteristics of this compound.
Proposed Experimental Protocol: Density Functional Theory (DFT) Calculations
A suggested protocol for DFT calculations would involve the following steps:
-
Structure Optimization: The initial 3D structure of this compound will be built using molecular modeling software (e.g., GaussView, Avogadro). This structure will then be optimized to find its lowest energy conformation using a DFT method, such as B3LYP, with a suitable basis set like 6-311++G(d,p).
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations will be performed. The absence of imaginary frequencies will validate the stability of the structure.
-
Electronic Properties Calculation: Following successful optimization, various electronic properties will be calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).
-
Spectroscopic Analysis: Theoretical vibrational (IR and Raman), and electronic (UV-Vis) spectra will be simulated from the optimized geometry and electronic structure. These theoretical spectra can later be compared with experimental data for validation.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be conducted to study the charge distribution, intramolecular charge transfer, and donor-acceptor interactions within the molecule.[1]
Predicted Molecular and Electronic Data
The following table summarizes the hypothetical quantitative data that would be obtained from the proposed DFT calculations. This data is illustrative and based on typical values for similar quinoline derivatives.
| Parameter | Predicted Value | Unit | Significance |
| Optimized Total Energy | -1578.9 | Hartrees | Represents the stability of the molecule at its most stable geometric configuration. |
| HOMO Energy | -6.2 | eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -2.1 | eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap | 4.1 | eV | Relates to the chemical reactivity and stability of the molecule; a larger gap implies higher stability.[1] |
| Dipole Moment | 3.5 | Debye | Provides insight into the overall polarity of the molecule, which influences its solubility and interactions. |
| Mulliken Atomic Charges | C: -0.2 to 0.3 | e | Describes the partial charges on each atom, indicating electrophilic and nucleophilic sites. |
| H: 0.1 to 0.2 | e | ||
| Br: -0.1 | e | ||
| N: -0.4 | e | ||
| O: -0.5 | e |
Biological Activity Prediction: In Silico Screening
To explore the therapeutic potential of this compound, a series of in silico studies are proposed. These computational techniques can predict the compound's pharmacokinetic properties and its potential interactions with biological targets.
Proposed Experimental Protocol: Molecular Docking and ADMET Prediction
-
Target Selection: Based on the activities of structurally similar quinoline derivatives, potential protein targets will be identified. For instance, given the anticancer and anti-inflammatory properties of some quinolines, kinases, and cyclooxygenase enzymes could be selected as initial targets.[2]
-
Molecular Docking: Molecular docking simulations will be performed to predict the binding affinity and mode of interaction of this compound with the selected protein targets. The 3D structure of the target proteins will be obtained from the Protein Data Bank (PDB).
-
ADMET Prediction: The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule will be predicted using various computational models. This will provide insights into the drug-likeness of the compound.[3]
Predicted Biological Activity Data
The following table presents hypothetical data that could be generated from molecular docking and ADMET prediction studies.
| Parameter | Predicted Value | Unit | Significance |
| Binding Energy (EGFR) | -8.5 | kcal/mol | A lower binding energy suggests a stronger and more stable interaction with the target protein.[2] |
| Inhibition Constant (Ki) | 0.5 | µM | A lower Ki value indicates a more potent inhibitor of the target protein. |
| Lipinski's Rule of Five | 0 violations | - | Predicts the drug-likeness of a molecule; compliance suggests good oral bioavailability.[3] |
| Blood-Brain Barrier Permeability | Low | - | Indicates whether the compound is likely to cross the blood-brain barrier.[3] |
| hERG Inhibition | Non-inhibitor | - | Predicts the risk of cardiotoxicity. |
Visualizing the Theoretical Workflow and Potential Mechanisms
To clearly illustrate the proposed research plan and potential biological interactions, the following diagrams have been generated using the DOT language.
Caption: A workflow for the theoretical study of this compound.
Caption: A hypothetical signaling pathway illustrating kinase inhibition.
Conclusion
This technical guide outlines a comprehensive theoretical framework for the investigation of this compound. By employing a combination of quantum chemical calculations and in silico biological screening methods, a wealth of predictive data can be generated to guide future experimental studies. The proposed workflow, from molecular modeling to the prediction of biological activity, provides a clear and structured approach to unlocking the potential of this and other novel chemical entities in the field of drug discovery and development. It is anticipated that the insights gained from such theoretical studies will significantly accelerate the identification and optimization of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity [mdpi.com]
Methodological & Application
Application Note: Evaluating the Antibacterial Potential of 7-Bromo-4-hydroxy-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antibacterial effects. 7-Bromo-4-hydroxy-2-phenylquinoline is a synthetic quinoline derivative of interest for its potential as a novel antibacterial agent. This application note provides detailed protocols for evaluating the in vitro antibacterial activity of this compound, a summary of representative data from structurally similar compounds, and a discussion of its potential mechanisms of action.
While specific data for this compound is not extensively available in the public domain, the protocols and data presented herein are based on established methodologies for analogous 2-phenyl-4-hydroxyquinoline derivatives. These compounds have shown promise not only in direct antibacterial activity but also as inhibitors of bacterial efflux pumps, a key mechanism of drug resistance.[1][2][3][4]
Data Presentation
The antibacterial efficacy of quinoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table summarizes representative MIC values for structurally similar 2-phenyl-4-hydroxyquinoline derivatives against common Gram-positive and Gram-negative bacterial strains.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of Structurally Similar 2-Phenyl-4-hydroxyquinoline Derivatives
| Bacterial Strain | Type | Representative MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 - 64 |
| Bacillus subtilis | Gram-positive | 8 - 32 |
| Escherichia coli | Gram-negative | 32 - 128 |
| Pseudomonas aeruginosa | Gram-negative | >128 |
Note: The data presented are illustrative and based on published results for analogous compounds. Actual MIC values for this compound must be determined experimentally.
Experimental Protocols
Detailed methodologies for key in vitro antibacterial assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Spectrophotometer
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB. b. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (approximately 0.5 McFarland turbidity standard). c. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the diluted compound stock solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 100 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Plating: Spot-plate the aliquot onto an MHA plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizations
Experimental Workflow
Caption: Workflow for MIC and MBC Determination.
Proposed Mechanism of Action: Efflux Pump Inhibition
Some quinoline derivatives are known to inhibit bacterial efflux pumps, which are membrane proteins that expel antibiotics from the cell, conferring resistance. The inhibition of these pumps can restore the efficacy of existing antibiotics.[1][2][4]
Caption: Inhibition of a bacterial efflux pump.
Discussion
The protocols outlined in this application note provide a robust framework for assessing the antibacterial properties of this compound. The primary assays, MIC and MBC, will establish the compound's potency against a panel of clinically relevant bacteria.
The proposed mechanism of action, efflux pump inhibition, is a promising avenue for combating antibiotic resistance.[4] Should this compound demonstrate significant inhibitory activity against these pumps, it could be further investigated as a standalone agent or as an adjuvant to restore the activity of conventional antibiotics. Quinolone antibiotics are also well-known for their ability to interfere with DNA replication by inhibiting DNA gyrase and topoisomerase IV.[5] This represents another potential mechanism of action that could be explored in subsequent studies.
Further investigations should include cytotoxicity assays against mammalian cell lines to determine the therapeutic index of the compound. In vivo efficacy studies in appropriate animal models of infection will also be crucial for its development as a potential therapeutic agent. The structural similarity to known efflux pump inhibitors suggests that this compound is a compelling candidate for further research in the quest for novel antibacterial agents.[1][3]
References
- 1. Evolution from a natural flavones nucleus to obtain 2-(4-Propoxyphenyl)quinoline derivatives as potent inhibitors of the S. aureus NorA efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 7-Bromo-4-hydroxy-2-phenylquinoline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 7-Bromo-4-hydroxy-2-phenylquinoline as a versatile reagent in organic synthesis, with a particular focus on its application in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and drug development.
Chemical Properties and Handling
This compound is a brown solid with the molecular formula C₁₅H₁₀BrNO and a molecular weight of 300.15 g/mol .[1] It is commercially available and should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment, as it is classified as acutely toxic if swallowed and can cause serious eye damage.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀BrNO | [1] |
| Molecular Weight | 300.15 g/mol | [1] |
| Appearance | Brown powder | [1] |
| Purity | ≥95% | [1] |
| CAS Number | 825620-24-4 | [2] |
Applications in Organic Synthesis
The unique structural features of this compound, namely the reactive bromine atom at the 7-position and the nucleophilic hydroxyl group at the 4-position, make it a valuable starting material for the synthesis of a variety of derivatives. The quinoline core itself is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antifungal, and antiproliferative effects.[3]
The bromine atom at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. This versatility is crucial for building molecular complexity and exploring structure-activity relationships (SAR) in drug discovery programs.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the substitution of the bromine atom with a wide range of boronic acids or esters, leading to the synthesis of 7-aryl or 7-heteroaryl-4-hydroxy-2-phenylquinolines. These derivatives are of significant interest in medicinal chemistry due to their structural similarity to known bioactive molecules.
A general workflow for the synthesis of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones from a 7-bromoquinoline precursor has been reported, which serves as an excellent template for the derivatization of this compound.[4]
Caption: General workflow for Suzuki-Miyaura coupling.
Table 2: Representative Suzuki-Miyaura Coupling Reaction Products
The following table presents examples of 7-aryl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones synthesized from a 7-bromo precursor, demonstrating the versatility of the Suzuki-Miyaura coupling.[4]
| Product | Aryl Boronic Acid | Yield (%) | Melting Point (°C) |
| 7-(4-Chlorophenyl)-... | 4-Chlorophenylboronic acid | 82 | 180-181 |
| 7-(4-Fluorophenyl)-... | 4-Fluorophenylboronic acid | 85 | 156-157 |
| 7-(5-Chloro-2-methoxyphenyl)-... | 5-Chloro-2-methoxyphenylboronic acid | 79 | 123-124 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline adapted from the synthesis of similar 7-arylquinoline derivatives.[4] Researchers should optimize the reaction conditions for their specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Solvent (e.g., a mixture of Toluene and Water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the degassed solvent and the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-aryl-4-hydroxy-2-phenylquinoline.
Relevance in Drug Development
Quinoline and its derivatives are of significant interest to the pharmaceutical industry due to their wide spectrum of biological activities.[3] The 2-phenylquinoline-4-carboxylic acid scaffold, structurally related to the title compound, has been identified as a novel cap group for histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer agents.[5]
The ability to easily diversify the 7-position of the 4-hydroxy-2-phenylquinoline core via reactions like the Suzuki-Miyaura coupling allows for the creation of libraries of novel compounds. These libraries can then be screened for various biological activities, aiding in the identification of new lead compounds for drug development. The introduction of different aryl or heteroaryl groups at the 7-position can significantly impact the compound's physicochemical properties and its interaction with biological targets.
Caption: Drug development workflow using the target reagent.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Bromo-4-hydroxy-2-phenylquinoline Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for studying the synthesis and reactions of 7-Bromo-4-hydroxy-2-phenylquinoline. This versatile quinoline derivative serves as a valuable scaffold in medicinal chemistry due to the broad range of biological activities exhibited by quinoline-based compounds, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The presence of bromo and hydroxy functional groups at key positions allows for a variety of chemical modifications, making it an ideal starting material for the synthesis of diverse chemical libraries for drug discovery.
I. Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented in Table 1. It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.
Table 1: Physicochemical Properties and Safety Information for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀BrNO | [4][5][6] |
| Molecular Weight | 300.15 g/mol | [4][5][6] |
| CAS Number | 825620-24-4 | [5][6] |
| Appearance | Brown to solid powder | [5][6] |
| Purity | ≥95% (commercially available) | [5] |
| Hazard Statements | H301 (Toxic if swallowed), H318 (Causes serious eye damage), H413 (May cause long lasting harmful effects to aquatic life) | [6] |
| Precautionary Statements | P280 (Wear protective gloves/ eye protection/ face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [6] |
II. Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and a key derivatization reaction of this compound.
Protocol 1: Synthesis of this compound via Pfitzinger Reaction
The Pfitzinger reaction is a classical and effective method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound. This protocol adapts the Pfitzinger reaction for the synthesis of the title compound.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Materials:
-
5-Bromoisatin
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Diphenyl ether
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask, dissolve 5-bromoisatin in a 33% aqueous solution of potassium hydroxide.
-
To this solution, add a solution of acetophenone in ethanol.
-
Heat the reaction mixture to reflux at approximately 85°C for 8 hours.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify with 3 M HCl to a pH of 5-6 to precipitate the product.
-
Collect the crude 7-bromo-2-phenylquinoline-4-carboxylic acid by filtration, wash with water, and dry.
-
For decarboxylation, heat the carboxylic acid derivative in a high-boiling solvent such as diphenyl ether until gas evolution ceases.
-
Cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexane.
-
Collect the final product, this compound, by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol/water).
Expected Characterization Data: The synthesized compound should be characterized by standard spectroscopic methods. Expected data is summarized in Table 2.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. The exact shifts and coupling constants would need to be determined experimentally or referenced from literature for closely related compounds.[7] |
| ¹³C NMR | Aromatic carbons in the range of δ 110-160 ppm, with the carbonyl carbon (in the tautomeric quinolone form) appearing further downfield. |
| IR (KBr, cm⁻¹) | Broad O-H stretch (~3400 cm⁻¹), C=O stretch (~1650 cm⁻¹), C=C and C=N stretches (~1600-1400 cm⁻¹), C-Br stretch (~600-500 cm⁻¹). |
| Mass Spec (m/z) | [M+H]⁺ at approximately 300.00185, showing a characteristic isotopic pattern for a bromine-containing compound.[4] |
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
The bromine atom at the 7-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds.[8] This allows for the synthesis of a wide array of derivatives with potentially enhanced biological activities.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., PdCl₂(dppf))
-
Base (e.g., Na₂CO₃ or K₂CO₃)
-
Solvent (e.g., toluene/dioxane mixture or N,N-dimethylacetamide)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.1 equivalents), and the base (2-10 equivalents).
-
Add the degassed solvent system.
-
Purge the vessel with an inert gas and maintain a positive pressure.
-
Heat the reaction mixture with stirring. For conventional heating, 85°C for 4 hours is a starting point. For microwave-assisted synthesis, 150°C for 20 minutes can be employed.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter through a pad of celite.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for a Representative Suzuki Coupling Reaction: The following table provides hypothetical yet realistic quantitative data for a Suzuki coupling reaction of this compound with phenylboronic acid.
Table 3: Representative Data for Suzuki Coupling Reaction
| Reactant/Product | Molecular Weight ( g/mol ) | Moles | Mass (mg) | Yield (%) |
| This compound | 300.15 | 0.1 | 30.0 | - |
| Phenylboronic acid | 121.93 | 0.12 | 14.6 | - |
| 7-Phenyl-4-hydroxy-2-phenylquinoline | 295.34 | - | - | e.g., 85 |
III. Potential Signaling Pathway Involvement
Quinoline derivatives are known to interact with various cellular signaling pathways implicated in cancer and other diseases. Notably, they have been shown to inhibit protein kinases within pathways such as the PI3K/AKT/mTOR and EGFR signaling cascades.[1][3][9][10] The potential for this compound and its derivatives to modulate these pathways makes them attractive for drug development.
Diagram of a Simplified Kinase Signaling Pathway
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway by quinoline derivatives.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C15H10BrNO) [pubchemlite.lcsb.uni.lu]
- 5. cymitquimica.com [cymitquimica.com]
- 6. This compound AldrichCPR 825620-24-4 [sigmaaldrich.com]
- 7. 7-BROMO-4-CHLOROQUINOLINE(75090-52-7) 1H NMR spectrum [chemicalbook.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
Application Notes and Protocols for 7-Bromo-4-hydroxy-2-phenylquinoline in Cancer Research
For research use only. Not for use in diagnostic procedures.
Introduction
Quinoline derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. The rigid bicyclic structure of the quinoline nucleus serves as a valuable scaffold for the design of therapeutic agents that can interact with various biological targets implicated in cancer progression. These targets often include key enzymes and receptors within cellular signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.
This document provides detailed application notes and protocols for the investigation of 7-Bromo-4-hydroxy-2-phenylquinoline in cancer research. While direct and extensive studies on this specific molecule are emerging, the protocols and expected outcomes outlined here are based on established methodologies for evaluating analogous quinoline and quinazoline derivatives in oncology research. These notes are intended to guide researchers in exploring the potential of this compound as a novel anticancer agent.
Postulated Mechanism of Action
Based on the known activities of structurally related 2-phenylquinoline and bromo-substituted heterocyclic compounds, this compound is hypothesized to exert its anticancer effects through the inhibition of critical signaling pathways involved in cell growth and survival. One plausible mechanism is the inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR), which are frequently overexpressed and hyperactivated in various cancers. By binding to the ATP-binding site of the kinase domain, quinoline-based inhibitors can block downstream signaling cascades, leading to cell cycle arrest and apoptosis.
Figure 1: Postulated inhibition of the EGFR signaling pathway.
Quantitative Data Summary
While specific quantitative data for this compound is not yet widely published, the following table summarizes the cytotoxic activities of various related quinoline and quinazoline derivatives against common cancer cell lines. This data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), serves as a benchmark for potential efficacy.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| IVg | 4-hydroxy-1-phenyl-2(1H)-quinolone | A549 (Lung) | 0.0298 | [1] |
| IVg | 4-hydroxy-1-phenyl-2(1H)-quinolone | MDA-MB (Breast) | 0.0338 | [1] |
| Compound 1 | Quinazoline Schiff Base | MCF-7 (Breast) | 6.246 | [2] |
| Compound 2 | Quinazoline Schiff Base | MCF-7 (Breast) | 5.910 | [2] |
| Compound 8a | 6-Bromo quinazoline | MCF-7 (Breast) | 15.85 | [3] |
| Compound 8a | 6-Bromo quinazoline | SW480 (Colon) | 17.85 | [3] |
| Compound 4d | 7-hydroxy-4-phenylchromen-2-one | AGS (Gastric) | 2.63 | [4] |
Experimental Protocols
The following are detailed protocols for the initial screening and characterization of the anticancer activity of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration-dependent cytotoxic effect of the compound on cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator. Harvest cells using Trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells should be less than 0.5%. Replace the medium in the wells with the medium containing the different compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Figure 2: General workflow for the MTT cytotoxicity assay.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if the compound induces cell cycle arrest at a specific phase.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration)
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in 6-well plates with the compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI/RNase A staining buffer.
-
Incubation: Incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA.
-
Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to that of untreated control cells.
Protocol 3: Apoptosis Assessment by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the cell cycle analysis protocol (Steps 1 & 2).
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
Safety and Handling
This compound is classified as acutely toxic if swallowed and can cause serious eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All work should be conducted in a well-ventilated chemical fume hood. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
References
- 1. Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Bromo-4-hydroxy-2-phenylquinoline in Antiviral Studies
Disclaimer: To date, specific antiviral studies on 7-Bromo-4-hydroxy-2-phenylquinoline are not extensively available in the public domain. The following application notes and protocols are based on established methodologies for evaluating the antiviral potential of quinoline derivatives and related heterocyclic compounds. These guidelines are intended to serve as a comprehensive resource for researchers initiating studies on this specific molecule.
Introduction
Quinolines are a prominent class of heterocyclic compounds that have demonstrated a broad spectrum of pharmacological activities, including potent antiviral effects against a range of viruses.[1][2][3] Their mechanism of action can vary, from interfering with viral entry and replication to modulating host-cell pathways.[4] this compound, a member of this family, represents a promising candidate for antiviral drug discovery. These notes provide a framework for the systematic evaluation of its antiviral properties.
Data Presentation: Antiviral Activity of Structurally Related 2-Phenylquinoline Derivatives
Due to the absence of specific data for this compound, the following table summarizes the antiviral activities of other 2-phenylquinoline derivatives against various coronaviruses as illustrative examples. This data provides a benchmark for potential efficacy.
| Compound ID | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 1 | SARS-CoV-2 | Caco-2 | 1.5 ± 1.0 | >100 | >66.7 | [5] |
| 2 | SARS-CoV-2 | Caco-2 | 5.9 ± 3.2 | 27.4 ± 1.2 | 4.6 | [5] |
| 3 | SARS-CoV-2 | Vero 76 | 2.9 ± 2.5 | >100 | >34.5 | [5] |
| 4 | SARS-CoV-2 | Vero 76 | 1.5 ± 1.0 | 89.0 ± 0.3 | 59.3 | [5] |
| Chloroquine | SARS-CoV-2 | Vero 76 | 3.1 ± 2.7 | >100 | >32.3 | [5] |
EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. CC₅₀ (50% cytotoxic concentration) is the concentration of the compound that reduces cell viability by 50%. SI (Selectivity Index) is the ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is essential to determine the concentration range at which this compound is non-toxic to the host cells, a prerequisite for any antiviral assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9]
Materials:
-
Host cell line (e.g., Vero E6, A549, Huh-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the this compound stock solution in a complete culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), and cells with medium containing the same concentration of DMSO as the highest compound concentration (vehicle control).
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This assay is considered the gold standard for determining the antiviral activity of a compound by quantifying the reduction in the number of viral plaques.[10][11][12]
Materials:
-
Confluent monolayer of host cells in 6-well or 12-well plates
-
Virus stock with a known titer
-
This compound at non-toxic concentrations
-
Overlay medium (e.g., MEM containing 1% low-melting-point agarose or carboxymethyl cellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Prepare serial dilutions of the virus stock.
-
Infect the confluent cell monolayers with the virus dilutions for 1 hour at 37°C to allow for viral adsorption.
-
During the incubation, prepare the overlay medium containing different concentrations of this compound.
-
After the adsorption period, remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the compound to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates at 37°C in a CO₂ incubator until distinct plaques are visible (typically 2-5 days, depending on the virus).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well and calculate the EC₅₀ value.
Virus Yield Reduction Assay
This assay measures the effect of the compound on the production of new infectious virus particles.[10]
Materials:
-
Host cells in 24-well or 48-well plates
-
Virus stock
-
This compound
-
96-well plates for TCID₅₀ (Tissue Culture Infectious Dose 50) assay
Procedure:
-
Infect the host cells with the virus at a specific multiplicity of infection (MOI).
-
After the adsorption period, wash the cells and add a medium containing serial dilutions of this compound.
-
Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).
-
Harvest the supernatant from each well, which contains the progeny virus.
-
Determine the viral titer in the supernatant using a TCID₅₀ assay on fresh host cells in 96-well plates.
-
Calculate the reduction in virus yield for each compound concentration compared to the virus control.
Visualizations
Experimental Workflow for Antiviral Screening
References
- 1. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for the Development of Novel Compounds from 7-Bromo-4-hydroxy-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the synthesis and evaluation of novel compounds derived from the versatile scaffold, 7-Bromo-4-hydroxy-2-phenylquinoline. This starting material holds significant potential for the development of new therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammatory disorders. The following protocols are based on established methodologies for quinoline derivatives and serve as a guide for the exploration of new chemical entities.
Overview of Therapeutic Potential
The 4-hydroxy-2-phenylquinoline core is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities. The presence of a bromine atom at the 7-position offers a strategic handle for further chemical modifications, allowing for the generation of diverse compound libraries. Potential therapeutic applications for novel derivatives include:
-
Anticancer Agents: Quinoline derivatives have been shown to inhibit various kinases and other enzymes involved in cancer cell proliferation and survival.[1]
-
Antimicrobial Agents: The quinolone scaffold is central to a class of antibiotics and also shows promise in the development of new antifungal agents.[1][2]
-
Anti-inflammatory Agents: Certain quinoline derivatives have demonstrated the ability to modulate inflammatory pathways, suggesting their potential in treating chronic inflammatory diseases.[3][4]
Synthetic Strategies for Novel Derivatives
The this compound scaffold can be chemically modified at several positions to generate novel derivatives. The following are proposed synthetic routes based on established quinoline chemistry.
Protocol 1: N-Alkylation/Arylation of the Quinoline Core
This protocol describes the addition of various alkyl or aryl groups at the N1 position of the quinoline ring.
Materials:
-
This compound
-
Appropriate alkyl or aryl halide (e.g., benzyl bromide, iodomethane)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1 equivalent) in DMF, add K₂CO₃ (2 equivalents).
-
Add the alkyl or aryl halide (1.2 equivalents) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 60-80°C for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Protocol 2: Suzuki Cross-Coupling for C-7 Modification
This protocol outlines the replacement of the bromine atom at the C-7 position with various aryl or heteroaryl groups.
Materials:
-
This compound
-
Appropriate boronic acid or boronic ester (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane, Toluene, DMF) and water
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a reaction vessel, combine this compound (1 equivalent), the boronic acid/ester (1.5 equivalents), palladium catalyst (0.05 equivalents), and base (2-3 equivalents).
-
Add the solvent system (e.g., dioxane/water 4:1).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C for 8-24 hours, monitoring by TLC.
-
After cooling, dilute the mixture with ethyl acetate and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate).
Biological Evaluation Protocols
The following are standard in vitro assays to screen the newly synthesized compounds for potential biological activities.
Application Note 1: Anticancer Activity Screening
Novel derivatives can be screened for their cytotoxic effects against a panel of human cancer cell lines.
Protocol 3: MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Quantitative Data on Anticancer Activity of Quinoline Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3c | MCF-7 (Breast) | 7.05 | [6] |
| IVg | A549 (Lung) | 0.0298 | [1] |
| IVg | MDA-MB (Breast) | 0.0338 | [1] |
| D28 | K562 (Leukemia) | 1.02 | [7] |
| D28 | A549 (Lung) | 2.83 | [7] |
| 13 | HeLa (Cervical) | 8.3 | [8] |
| 12 | PC3 (Prostate) | 31.37 | [8] |
| 20 | Colo 320 (Colon) | 4.61 | [9] |
Application Note 2: Antimicrobial Activity Screening
The antimicrobial potential of the synthesized compounds can be assessed against a range of pathogenic bacteria and fungi.
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and Fungal strains (e.g., Candida albicans, Aspergillus flavus)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds dissolved in DMSO
-
Positive control antibiotics (e.g., ciprofloxacin, amphotericin B)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (no compound) and a sterility control (no microorganism).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Quantitative Data on Antimicrobial Activity of 4-Hydroxy-2-quinolone Derivatives
| Compound ID | Microbial Strain | MIC (µg/mL) | IC₅₀ (µg/mL) | Reference |
| 3j (brominated) | Aspergillus flavus | - | 1.05 | [1][2] |
| 3i | Staphylococcus aureus | 125-1000 | - | [1] |
| 3j (brominated) | Staphylococcus aureus | 125-500 | - | [1] |
| 8 | Vancomycin-resistant E. faecium | 4 | - | [9] |
| 7b | Staphylococcus aureus | 2 | - | |
| 7b | Mycobacterium tuberculosis H37Rv | 10 | - |
Application Note 3: Anti-inflammatory Activity Screening
The anti-inflammatory properties of the novel compounds can be evaluated using in vitro models.
Protocol 5: Inhibition of Protein Denaturation Assay
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, a hallmark of inflammation.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate-buffered saline (PBS, pH 6.4)
-
Test compounds dissolved in DMSO
-
Diclofenac sodium (positive control)
-
Water bath
-
UV-Visible Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 0.5 mL of 1% w/v aqueous solution of BSA and 0.1 mL of the test compound at various concentrations.
-
Adjust the pH to 6.4 using a small amount of 1N HCl.
-
Incubate the mixture at 37°C for 20 minutes, followed by heating at 70°C in a water bath for 10 minutes.
-
After cooling, measure the turbidity of the solution at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the development and evaluation of novel compounds from this compound.
Caption: General workflow for synthesis and biological evaluation.
Proposed Anticancer Signaling Pathway: EGFR Inhibition
Several quinoline derivatives have been found to act as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers.[1]
Caption: Inhibition of the EGFR signaling pathway.
Proposed Anticancer Signaling Pathway: HDAC Inhibition
Recent studies have also identified 2-phenylquinoline derivatives as potential Histone Deacetylase (HDAC) inhibitors, which can lead to cell cycle arrest and apoptosis.[7]
Caption: Inhibition of HDAC and induction of apoptosis.
References
- 1. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Bromo-4-hydroxy-2-phenylquinoline as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-4-hydroxy-2-phenylquinoline is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are widely recognized for their diverse applications in medicinal chemistry and materials science, often exhibiting interesting photophysical properties. While specific data for this compound as a fluorescent probe is not extensively available in the current scientific literature, its structural similarity to other known fluorescent quinoline-based probes suggests its potential utility in various fluorescence-based applications, including bioimaging and chemosensing.
This document provides an overview of the potential applications, general experimental protocols, and key considerations for utilizing this compound as a fluorescent probe, drawing parallels from closely related analogs.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀BrNO | [1] |
| Molecular Weight | 300.15 g/mol | [1] |
| Appearance | Brown powder | [1] |
| Purity | ≥95% | [1] |
| CAS Number | 825620-24-4 |
Potential Applications
Based on the known applications of structurally similar 4-hydroxy-2-phenylquinoline and other quinoline derivatives, this compound could potentially be employed in the following areas:
-
Fluorescent Labeling: Covalent attachment to biomolecules of interest, such as proteins and nucleic acids, for visualization and tracking.
-
Metal Ion Sensing: As a chemosensor for the detection of various metal ions. The quinoline scaffold is known to coordinate with metal ions, leading to changes in fluorescence intensity or wavelength.[2]
-
Bioimaging: For staining and imaging of specific cellular components or to monitor dynamic biological processes within living cells.[3]
-
pH Sensing: The hydroxyquinoline moiety can exhibit pH-dependent fluorescence, making it a candidate for intracellular or environmental pH monitoring.
Spectral Properties (Predicted and Analog-Based)
| Parameter | Predicted/Analog-Based Value | Remarks |
| Excitation Maximum (λex) | ~320 - 380 nm | Quinolone derivatives often exhibit absorption in the UV-A to near-visible range. |
| Emission Maximum (λem) | ~400 - 500 nm | Emission is typically in the blue to green region of the spectrum. The exact wavelength will be solvent and environment dependent. |
| Stokes Shift | Moderate to large | A significant separation between excitation and emission maxima is expected, which is advantageous for minimizing self-quenching. |
| Quantum Yield (ΦF) | Variable | The fluorescence quantum yield will be highly dependent on the solvent polarity and the presence of binding partners (e.g., metal ions). |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as a fluorescent probe. Optimization will be required for specific applications.
General Protocol for Fluorescence Spectroscopy
This protocol outlines the basic steps for characterizing the fluorescence properties of the probe.
Caption: General workflow for fluorescence spectroscopy.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).
-
Working Solution Preparation: Dilute the stock solution to the desired working concentration (typically 1-10 µM) in the experimental buffer (e.g., PBS, HEPES, Tris-HCl). Ensure the final DMSO concentration is low (e.g., <1%) to avoid solvent effects.
-
Absorbance Measurement: Record the UV-Visible absorbance spectrum to determine the maximum absorbance wavelength (λmax,abs).
-
Excitation and Emission Spectra:
-
Set the emission wavelength to an estimated maximum and scan a range of excitation wavelengths to obtain the excitation spectrum. The peak of this spectrum is the optimal excitation wavelength (λex).
-
Set the excitation wavelength to the determined λex and scan a range of emission wavelengths to obtain the emission spectrum. The peak of this spectrum is the emission maximum (λem).
-
-
Data Analysis: Determine the excitation and emission maxima and calculate the Stokes shift (λem - λex).
Protocol for Metal Ion Sensing
This protocol describes a general method for evaluating the probe's response to different metal ions.
Caption: Workflow for metal ion sensing experiments.
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of this compound (e.g., 10 µM) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).
-
Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) at a higher concentration (e.g., 1 mM) in deionized water.
-
-
Titration Experiment:
-
To a series of cuvettes or wells in a microplate, add the probe solution.
-
Add increasing concentrations of a specific metal ion to each cuvette/well. Include a control with no added metal ion.
-
Incubate the solutions for a short period (e.g., 5-15 minutes) at room temperature to allow for complex formation.
-
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample at the predetermined optimal excitation and emission wavelengths.
-
Selectivity Study: Repeat the experiment with a range of different metal ions at a fixed concentration to assess the selectivity of the probe.
-
Data Analysis: Plot the fluorescence intensity as a function of the metal ion concentration to determine the detection limit and binding affinity.
Signaling Pathway Visualization (Hypothetical)
The interaction of a quinoline-based chemosensor with a metal ion often follows a chelation-enhanced fluorescence (CHEF) mechanism. The binding of the metal ion restricts intramolecular rotation and reduces non-radiative decay pathways, leading to an increase in fluorescence quantum yield.
Caption: Hypothetical CHEF signaling mechanism.
Conclusion
This compound holds promise as a fluorescent probe due to its structural similarity to other fluorescent quinoline derivatives. The protocols and information provided herein offer a starting point for researchers interested in exploring its potential in bioimaging and chemosensing applications. It is crucial to experimentally determine the specific photophysical properties and sensing capabilities of this compound to validate its utility for any given application. Further research is warranted to fully characterize this molecule and unlock its potential as a valuable tool in scientific research and drug development.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Quinoline-based bio-compatible fluorophore employing a dual sensor for Mg(ii) and Zn(ii): insights from single crystal structures and spectroscopic, DFT and cell imaging studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. crimsonpublishers.com [crimsonpublishers.com]
Application Notes and Protocols for the Large-Scale Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the large-scale synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline, a key intermediate in the development of novel therapeutics. The described protocol is based on the robust and scalable Conrad-Limpach reaction. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow. The information herein is intended to enable the efficient and reproducible production of this valuable quinoline derivative for research and development purposes.
Introduction
Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including potential as anticancer agents. Notably, certain 2-phenylquinoline-4-carboxylic acid derivatives have been identified as histone deacetylase (HDAC) inhibitors, a promising class of cancer therapeutics. This compound serves as a crucial building block for the synthesis of these and other biologically active molecules. Its structural features allow for further functionalization to explore structure-activity relationships (SAR) and develop new chemical entities. The protocol detailed below describes a scalable synthesis suitable for producing kilogram quantities of this intermediate.
Synthetic Pathway Overview
The synthesis of this compound is achieved via a two-step process based on the Conrad-Limpach synthesis.[1][2] The first step involves the acid-catalyzed condensation of 3-bromoaniline with ethyl benzoylacetate to form the intermediate ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate. The second step is a high-temperature thermal cyclization of this intermediate to yield the final product. The use of a high-boiling, inert solvent is crucial for achieving a high yield in the cyclization step.[2]
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Equipment
-
Reactors: Glass-lined or stainless steel reactors with heating, cooling, and stirring capabilities, suitable for temperatures up to 260 °C.
-
Reagents: 3-Bromoaniline, Ethyl benzoylacetate, Hydrochloric acid (HCl), Ethanol, Mineral oil, Toluene, Hexanes.
-
Purification: Filtration apparatus, vacuum oven.
-
Analytical Instruments: HPLC, LC-MS, ¹H NMR, ¹³C NMR.
Step 1: Synthesis of Ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate (Intermediate)
-
Reactor Setup: Charge a suitable reactor with 3-bromoaniline (1.0 eq) and ethanol (5 L/kg of 3-bromoaniline).
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid (0.05 eq).
-
Reactant Addition: Slowly add ethyl benzoylacetate (1.05 eq) to the mixture while maintaining the temperature below 30 °C.
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the consumption of 3-bromoaniline is complete.
-
Crystallization and Isolation: Cool the reaction mixture to 0-5 °C and hold for at least 2 hours to allow for product crystallization. Filter the solid product and wash with cold ethanol.
-
Drying: Dry the isolated solid in a vacuum oven at 50-60 °C until a constant weight is achieved.
Step 2: Synthesis of this compound (Final Product)
-
Reactor Setup: Charge the reactor with a high-boiling solvent such as mineral oil (10 L/kg of the intermediate).
-
Reactant Addition: Add the dried ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate (1.0 eq) to the solvent.
-
Cyclization: Heat the mixture to 250-255 °C and maintain for 2-3 hours. The reaction involves the elimination of ethanol. Monitor the reaction progress by HPLC.
-
Cooling and Precipitation: After completion, cool the reaction mixture to 80-90 °C.
-
Work-up: Add toluene (5 L/kg of the intermediate) to the mixture and stir while cooling to room temperature. This will cause the product to precipitate.
-
Isolation: Filter the solid product and wash thoroughly with hexanes to remove the mineral oil.
-
Drying: Dry the final product in a vacuum oven at 80-90 °C.
Data Presentation
Table 1: Reactant and Product Stoichiometry
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Stoichiometric Ratio |
| 3-Bromoaniline | C₆H₆BrN | 172.02 | 1.0 |
| Ethyl Benzoylacetate | C₁₁H₁₂O₃ | 192.21 | 1.05 |
| Ethyl 3-((3-bromophenyl)amino)-3-phenylacrylate | C₁₇H₁₆BrNO₂ | 346.22 | - |
| This compound | C₁₅H₁₀BrNO | 300.15 | - |
Table 2: Typical Large-Scale Synthesis Results
| Parameter | Step 1: Condensation | Step 2: Cyclization | Overall |
| Scale | 10 kg of 3-Bromoaniline | 18 kg of Intermediate | - |
| Yield | 90-95% | 85-90% | 76-85% |
| Purity (HPLC) | >98% | >99% | >99% |
| Appearance | Off-white solid | Light brown to yellow powder | Light brown to yellow powder |
Visualization of Key Relationships
The Conrad-Limpach synthesis proceeds through a key intermediate, a Schiff base, which then undergoes an electrocyclic ring closure at high temperatures.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline
Welcome to the technical support center for the synthesis of 7-Bromo-4-hydroxy-2-phenylquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Conrad-Limpach synthesis.[1][2][3] This reaction involves the condensation of 3-bromoaniline with ethyl benzoylacetate, followed by a high-temperature cyclization to form the desired 4-hydroxyquinoline ring system.[1]
Q2: What are the critical parameters affecting the yield of the Conrad-Limpach synthesis for this compound?
A2: The critical parameters are the cyclization temperature and the choice of solvent. The cyclization step requires high temperatures, typically around 250 °C, to proceed efficiently.[1] The use of a high-boiling point, inert solvent such as mineral oil or Dowtherm A is crucial for achieving high yields.[1][4]
Q3: What are the potential side reactions or byproducts I should be aware of?
A3: The main potential side reaction is the formation of the Knorr synthesis product, 7-bromo-2-hydroxy-4-phenylquinoline. This can occur if the reaction temperature during the initial condensation is too high (around 140 °C), favoring the attack of the aniline on the ester group of ethyl benzoylacetate rather than the keto group.[1] Incomplete cyclization can also lead to the presence of the intermediate Schiff base in the final product.
Q4: How can I purify the final product, this compound?
A4: Purification is typically achieved through recrystallization.[5] Common solvents for recrystallizing 4-hydroxyquinolines include methanol and ethanol.[5][6] The choice of solvent may need to be optimized based on the observed impurities.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Condensation | Ensure complete removal of water formed during the initial condensation of 3-bromoaniline and ethyl benzoylacetate. Use of a Dean-Stark trap can be beneficial. | The formation of the Schiff base intermediate is a reversible reaction. Removing water drives the equilibrium towards the product. |
| Cyclization Temperature Too Low | The cyclization step requires a high temperature, typically around 250 °C. Ensure your heating apparatus can consistently maintain this temperature. | The electrocyclic ring-closing reaction has a high activation energy.[1] |
| Inappropriate Solvent | Use a high-boiling point, inert solvent such as mineral oil, Dowtherm A, or diphenyl ether to facilitate the high temperature required for cyclization. | These solvents ensure a stable reaction environment at the necessary high temperatures for efficient cyclization.[4] |
| Reaction Time Too Short | Monitor the reaction progress using Thin Layer Chromatography (TLC). The cyclization step may require several hours at high temperature. | Insufficient reaction time will lead to incomplete conversion of the intermediate to the final product. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification Method | Troubleshooting and Removal |
| Unreacted 3-bromoaniline | TLC, 1H NMR | Wash the crude product with a dilute acid solution (e.g., 1M HCl) to remove the basic aniline. |
| Unreacted Ethyl Benzoylacetate | TLC, 1H NMR | Wash the crude product with a non-polar solvent like hexane to remove the less polar starting material. |
| Schiff Base Intermediate | 1H NMR (presence of signals corresponding to the open-chain structure) | Ensure the cyclization step is carried out at a sufficiently high temperature (around 250 °C) and for an adequate duration. |
| 7-Bromo-2-hydroxy-4-phenylquinoline (Knorr product) | 1H NMR, Mass Spectrometry | Maintain a lower temperature (room temperature to slightly elevated) during the initial condensation step to favor the formation of the desired kinetic product.[1] Separation can be attempted by column chromatography. |
Experimental Protocols
Conrad-Limpach Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Conrad-Limpach reaction and may require optimization.
Step 1: Condensation of 3-bromoaniline and Ethyl Benzoylacetate
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 3-bromoaniline and ethyl benzoylacetate.
-
Add a catalytic amount of a Brønsted acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture at a moderate temperature (e.g., 80-100 °C) with stirring for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, remove the water formed during the reaction, for instance, by using a Dean-Stark trap or by vacuum distillation.
Step 2: Cyclization to this compound
-
To the crude Schiff base intermediate from Step 1, add a high-boiling point solvent (e.g., mineral oil or Dowtherm A).
-
Heat the mixture to approximately 250 °C with vigorous stirring.
-
Maintain this temperature for 2-3 hours. Monitor the reaction by TLC until the starting intermediate is consumed.
-
Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.
-
Dilute the mixture with a non-polar solvent like hexane to precipitate more product and to facilitate filtration.
-
Collect the crude product by vacuum filtration and wash it with hexane to remove the high-boiling point solvent.
Step 3: Purification
-
Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.[5][6]
-
Dry the purified crystals under vacuum.
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. jptcp.com [jptcp.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 6. acgpubs.org [acgpubs.org]
Technical Support Center: Purification of 7-Bromo-4-hydroxy-2-phenylquinoline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 7-Bromo-4-hydroxy-2-phenylquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and related compounds.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | - Compound sticking to silica gel: The hydroxyl group on the quinoline ring can lead to strong interactions with silica gel. - Decomposition on silica: Some quinoline derivatives are unstable on silica gel. - Inappropriate solvent system: The chosen eluent may not be optimal for eluting the compound. | - Deactivate silica gel: Use silica gel treated with a base like triethylamine or sodium bicarbonate. - Use a different stationary phase: Consider using alumina (basic or neutral) or reverse-phase silica (C18). - Optimize the solvent system: Increase the polarity of the eluent gradually. A common mobile phase for similar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and hexane.[1][2] |
| Product Discoloration (Yellow, Orange, or Brown) | - Oxidation: Quinolines can oxidize when exposed to air, light, or heat, leading to discoloration. - Presence of impurities: Starting materials or byproducts from the synthesis may be colored. | - Proper storage: Store the compound in a cool, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). - Use of antioxidants: Consider adding a small amount of an antioxidant like BHT during storage or purification. - Degas solvents: For column chromatography or HPLC, using degassed solvents can minimize oxidation. |
| Broad or Tailing Peaks in HPLC | - Chelation with metal ions: Hydroxyquinolines are known to be excellent chelating agents. Metal ions from the HPLC system (e.g., stainless steel tubing, frits) can interact with the compound.[3] - Secondary interactions with silica: Residual silanol groups on the column can interact with the basic nitrogen of the quinoline. | - Use a metal-free HPLC system: Employ PEEK tubing and a metal-free column if possible.[3] - Add a competing agent: Include a small amount of a chelating agent like EDTA in the mobile phase. - Use a buffered mobile phase: A mobile phase containing a small amount of an acid (e.g., formic acid or phosphoric acid) can help to protonate the quinoline nitrogen and reduce tailing.[4][5] |
| Inconsistent Recrystallization | - Inappropriate solvent choice: The compound may be too soluble or insoluble in the chosen solvent. - Presence of impurities that inhibit crystallization. | - Systematic solvent screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, toluene, hexane). - Use a solvent/anti-solvent system: Dissolve the compound in a good solvent and slowly add an anti-solvent in which it is insoluble to induce crystallization. - Pre-purification: If the crude material is very impure, consider a preliminary purification step like a solvent wash or a quick filtration through a small plug of silica gel. |
| Formation of an Insoluble Precipitate | - Degradation: The compound may be degrading under the experimental conditions. - Salt formation: If acidic or basic conditions are used, the compound may precipitate as a salt. | - Analyze the precipitate: Use techniques like NMR or mass spectrometry to identify the precipitate. - Adjust pH: If salt formation is suspected, adjust the pH of the solution to bring the compound back into its neutral form. |
Frequently Asked Questions (FAQs)
Q1: What are the initial checks I should perform on my crude this compound before starting purification?
A1: Before proceeding with purification, it is advisable to:
-
Assess the physical appearance: The compound is typically a solid, and a significant deviation in color (e.g., a very dark or tarry appearance) may indicate the presence of substantial impurities. The pure compound is often described as a brown powder.[6]
-
Check for signs of deterioration: Changes in color, odor, or the formation of a precipitate can indicate degradation.[1]
-
Run a preliminary purity analysis: A quick analytical technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can give you an idea of the number of components in your crude material and help in choosing the right purification strategy.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification technique depends on the nature and quantity of impurities.
-
Recrystallization: This is a good option if your crude product is relatively pure (>90%). It is a cost-effective method for obtaining highly pure crystalline material.
-
Column Chromatography: This is a versatile technique for separating the target compound from a mixture of impurities. For hydroxyquinolines, using deactivated silica or an alternative stationary phase like alumina is often recommended to prevent streaking and decomposition.[1]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method offers the highest resolution and is suitable for separating closely related impurities. A reverse-phase C18 column is commonly used for quinoline derivatives.[4][5]
Q3: What are some recommended solvent systems for the column chromatography of this compound?
A3: Based on literature for similar hydroxyquinoline compounds, good starting points for solvent systems for column chromatography on silica gel include:
-
Dichloromethane (DCM) with a gradient of Methanol (MeOH) (e.g., 9:1 DCM:MeOH).[1]
-
Dichloromethane (DCM) / n-hexane / Ethanol (EtOH) mixtures (e.g., 7:2.5:0.5).[1]
-
Ethyl acetate (EtOAc) / Hexane mixtures.[2]
It is always recommended to first determine the optimal solvent system using analytical TLC.
Q4: How can I avoid the decomposition of my compound during purification?
A4: To minimize decomposition:
-
Avoid prolonged exposure to heat and light.
-
Use degassed solvents, especially for HPLC.
-
If using column chromatography, consider deactivating the silica gel with a base like triethylamine.
-
Work under an inert atmosphere (nitrogen or argon) when possible, especially if the compound is sensitive to oxidation.
Q5: My compound appears to be insoluble in common organic solvents. What should I do?
A5: The "4-hydroxy" part of the name can also be named as a "4-oxo" tautomer, which can make the compound less soluble. If you are facing solubility issues:
-
Try more polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Consider forming a salt to increase solubility in polar solvents. For example, the hydroxyl group can be deprotonated with a base to form a more soluble phenoxide.
Purification Techniques: A Comparative Overview
| Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | >99% (for suitable compounds) | Cost-effective, scalable, yields highly pure crystalline product. | Not suitable for all compounds (e.g., oils or amorphous solids), can have lower yields, requires finding a suitable solvent. |
| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase as a mobile phase passes through it. | 95-99% | Versatile, can separate complex mixtures, applicable to a wide range of compounds. | Can be time-consuming and solvent-intensive, potential for compound decomposition on the stationary phase. |
| Preparative HPLC | High-resolution liquid chromatography for isolating pure compounds. | >99.5% | High resolution and efficiency, automated. | Expensive equipment and solvents, limited sample loading capacity. |
Experimental Protocols
General Protocol for Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (or alumina) in the initial, least polar eluent.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried powder onto the top of the column.
-
Elution: Start with a low polarity eluent (e.g., 100% hexane or DCM) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Dissolution: Add the minimum amount of the hot solvent to the crude compound until it is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven.
Visualizations
Caption: A decision-making workflow for the purification of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of hydroxyquinolines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of 3-Hydroxyquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 6-Hydroxyquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. cymitquimica.com [cymitquimica.com]
Technical Support Center: Overcoming Solubility Challenges with 7-Bromo-4-hydroxy-2-phenylquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 7-Bromo-4-hydroxy-2-phenylquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
Basic physicochemical properties are summarized below. To date, experimental solubility data for this compound in various solvents have not been extensively published.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀BrNO | [1] |
| Molecular Weight | 300.15 g/mol | [1] |
| Appearance | Brown powder / Solid | [1] |
| Predicted XlogP | 3.9 | [2] |
Q2: I am having difficulty dissolving this compound in aqueous solutions. Why is this and what can I do?
The predicted XlogP of 3.9 suggests that this compound is a lipophilic compound and is therefore expected to have low aqueous solubility.[2] This is a common challenge for many heterocyclic compounds under investigation as therapeutic agents. To overcome this, several strategies can be employed, ranging from simple pH adjustment to more complex formulation approaches. The following sections provide detailed troubleshooting guides for these methods.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Initial Troubleshooting Workflow
Caption: Initial workflow for addressing aqueous solubility.
Detailed Protocols:
-
Protocol 1: pH Adjustment
The 4-hydroxyquinoline moiety suggests that the compound's solubility may be pH-dependent. The hydroxyl group is weakly acidic and can be deprotonated at higher pH, forming a more soluble phenolate salt.
-
Prepare a stock solution of your buffer.
-
Create a slurry of a known concentration of this compound in the buffer.
-
Gradually add a base (e.g., 0.1 M NaOH) dropwise while stirring and monitoring the pH.
-
Observe for dissolution. A significant increase in solubility is expected as the pH increases.
-
Determine the pH at which the compound fully dissolves. Note that the stability of the compound at high pH should be assessed.
-
-
Protocol 2: Co-solvent Systems
Forcing the hydrophobic compound into solution by reducing the polarity of the aqueous solvent with a miscible organic solvent can be effective.
-
Select a biocompatible co-solvent. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).
-
Prepare a concentrated stock solution of this compound in the chosen co-solvent (e.g., 10-50 mM in DMSO). 4-Hydroxyquinoline is known to be soluble in DMSO.[3]
-
Perform a dilution series of the stock solution into your aqueous buffer. Start with a low percentage of the co-solvent (e.g., 0.1-1% v/v) and increase as necessary.
-
Visually inspect for precipitation. If precipitation occurs upon dilution, the final concentration of the co-solvent may need to be increased, or a different co-solvent should be tested.
-
-
Protocol 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.
-
Select a cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its relatively high water solubility and low toxicity.
-
Prepare a stock solution of the cyclodextrin in your aqueous buffer (e.g., 10-40% w/v).
-
Add this compound to the cyclodextrin solution and stir vigorously or sonicate at room temperature for several hours to facilitate complex formation.
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Issue 2: Low Solubility in Organic Solvents for Stock Preparation
While expected to be more soluble in organic solvents than in water, you may still encounter limitations.
Solvent Selection Guide based on Structurally Similar Compounds:
The following table provides solubility data for Cloxyquin (5-chloro-8-hydroxyquinoline), which can serve as a guide for selecting appropriate organic solvents for this compound.
| Solvent | Cloxyquin Solubility (mole fraction at 298.15 K) | Cloxyquin Solubility (mg/mL) - Calculated |
| 1,4-Dioxane | 0.0751 | ~144 |
| 2-Ethoxyethanol | 0.0333 | ~57 |
| n-Propyl acetate | 0.0297 | ~47 |
| 2-Methoxyethanol | 0.0291 | ~45 |
| Ethyl acetate | 0.0269 | ~40 |
| Methyl acetate | 0.0245 | ~35 |
| Isopropyl acetate | 0.0232 | ~36 |
| Acetone | 0.0200 | ~29 |
| n-Propanol | 0.0076 | ~13 |
| Ethanol | 0.0058 | ~9 |
| Isopropanol | 0.0045 | ~7 |
| Methanol | 0.0042 | ~6 |
Data for Cloxyquin from reference[4]. The mg/mL values are calculated for Cloxyquin and are for estimation purposes only.
Troubleshooting Workflow for Organic Solvent Selection
Caption: Workflow for preparing organic stock solutions.
Experimental Protocol: Small-Scale Solubility Testing
-
Weigh a small, precise amount of this compound (e.g., 1-5 mg) into several small vials.
-
Add a measured volume of the selected organic solvent to each vial to achieve a target concentration (e.g., 1 mg/mL).
-
Vortex each vial for 30 seconds.
-
If not fully dissolved, sonicate the vials for 10-15 minutes.
-
If still not dissolved, gently heat the vials (e.g., to 30-40°C) with continued stirring. Be cautious with volatile solvents.
-
Visually assess solubility. If the compound dissolves, you can attempt to prepare a more concentrated stock solution. If not, a different solvent should be chosen.
Advanced Solubilization Strategies
If the above methods are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo applications.
-
Solid Dispersions: The drug is dispersed in a solid polymeric carrier, often in an amorphous state, which can significantly enhance the dissolution rate.[5]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution velocity.
The choice of an advanced strategy depends on the specific application and the physicochemical properties of the compound. It is recommended to consult with a formulation specialist for these approaches.
References
Technical Support Center: Optimizing Reaction Conditions for Quinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of quinoline derivatives.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Product Yield
A low yield of the desired quinoline derivative is a frequent issue. The following guide provides a systematic approach to identify and resolve the root cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield in quinoline synthesis.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Impure Starting Materials | Verify the purity of your aniline and carbonyl compounds using techniques like NMR or GC-MS. Impurities can inhibit the reaction or lead to unwanted side products. |
| Incorrect Stoichiometry | Ensure the molar ratios of your reactants are accurate. For reactions like the Friedländer synthesis, an excess of one reactant may be necessary. |
| Suboptimal Reaction Temperature | The optimal temperature can vary significantly depending on the specific reaction. Consult the literature for the recommended temperature range for your chosen method. Consider running small-scale trials at different temperatures to find the optimum. |
| Inappropriate Solvent | The choice of solvent can greatly influence the reaction outcome. For instance, aprotic polar solvents like DMF may be beneficial in some cases, while protic solvents like ethanol could be detrimental.[1] |
| Ineffective Catalyst | The catalyst is crucial for many quinoline syntheses.[2] Ensure you are using the correct type (e.g., acid, base, or metal catalyst) and that it has not degraded. Consider trying different catalysts; for example, in the Friedländer annulation, In(OTf)₃ has been shown to be highly effective.[3] |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Some reactions may require extended periods to reach completion. |
| Atmospheric Moisture or Oxygen | For reactions sensitive to moisture or oxygen, ensure you are using anhydrous solvents and maintaining an inert atmosphere (e.g., nitrogen or argon). |
| Product Loss During Work-up | Inefficient extraction or purification can lead to significant product loss. Optimize your extraction solvent and pH. During column chromatography, choose an appropriate solvent system to ensure good separation and minimize product tailing or decomposition. |
Issue 2: Formation of Multiple Products or Isomers
The formation of a mixture of products, especially regioisomers, is a common challenge, particularly in reactions like the Combes and Doebner-von Miller syntheses.[4][5]
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Use of Unsymmetrical Ketones in Friedländer Synthesis | When using an unsymmetrical ketone, two different regioisomers can be formed. To favor one isomer, consider using a milder catalyst or adjusting the reaction temperature.[6] |
| Steric Hindrance in Combes Synthesis | The regioselectivity of the Combes synthesis is influenced by the steric bulk of the substituents on the β-diketone and the aniline.[4] Larger substituents can direct the cyclization to form the less sterically hindered product. |
| Side Reactions in Doebner-von Miller Synthesis | The Doebner-von Miller reaction can be prone to side reactions, especially with sterically hindered α,β-unsaturated aldehydes, leading to complex mixtures.[5][7] Consider using milder reaction conditions or a different synthetic route if significant side product formation is observed. |
| Self-Condensation of Carbonyl Compound | Under acidic or basic conditions, the carbonyl compound can undergo self-condensation. This can be minimized by adding the carbonyl compound slowly to the reaction mixture or by using a more selective catalyst. |
Issue 3: Difficulty in Product Purification
Quinoline derivatives can sometimes be challenging to purify due to their basic nature and potential for co-elution with starting materials or byproducts.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Product is a Basic Compound | The basic nitrogen atom in the quinoline ring can cause tailing on silica gel chromatography. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. |
| Co-elution with Starting Materials | If the product has a similar polarity to the starting materials, separation by column chromatography can be difficult. Try using a different solvent system or a different stationary phase (e.g., alumina). |
| Product is an Oil | If the final product is an oil and difficult to purify by chromatography, consider converting it to a salt (e.g., hydrochloride or picrate) to induce crystallization. The pure salt can then be neutralized to recover the purified free base. |
| Product is Thermally Unstable | If the product is sensitive to heat, avoid high temperatures during solvent removal. Use a rotary evaporator at a low temperature and high vacuum. |
| Presence of Tarry Byproducts | Tarry materials can be difficult to remove. Consider a preliminary purification step, such as trituration with a non-polar solvent (e.g., hexanes) to precipitate the tar, before proceeding with chromatography. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic method should I choose for my target quinoline derivative?
The choice of synthetic method depends on the desired substitution pattern of the quinoline ring.
-
Friedländer Synthesis: Ideal for preparing polysubstituted quinolines from 2-aminoaryl aldehydes or ketones and a compound containing an active methylene group.[6][8]
-
Skraup Synthesis: A classic method for producing quinoline itself and simple derivatives from aniline, glycerol, an oxidizing agent, and sulfuric acid.[9][10]
-
Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds to produce substituted quinolines.[11]
-
Combes Synthesis: Used to synthesize 2,4-substituted quinolines from anilines and β-diketones.[4][10]
-
Gould-Jacobs Reaction: A multi-step process that ultimately yields 4-hydroxyquinolines.[12]
General Reaction Scheme: Friedländer Annulation
Caption: General mechanism of the Friedländer annulation for quinoline synthesis.
Q2: What is the role of the catalyst in quinoline synthesis?
Catalysts play a pivotal role in many quinoline syntheses by increasing the reaction rate and influencing selectivity.[13]
-
Acid Catalysts (Brønsted or Lewis acids): These are commonly used to activate carbonyl groups, facilitating nucleophilic attack and promoting cyclization and dehydration steps.[6] Examples include H₂SO₄, p-toluenesulfonic acid, and various metal triflates.[3][4]
-
Base Catalysts: Bases are often used to deprotonate active methylene compounds, generating the necessary nucleophile for condensation.
-
Metal Catalysts: A wide range of transition metal catalysts (e.g., based on palladium, rhodium, cobalt, copper) have been developed for modern quinoline syntheses, often enabling C-H activation pathways.[14]
-
Nanocatalysts: These offer advantages such as high catalytic activity, recyclability, and environmentally friendly reaction conditions.[13][15]
Q3: How do I choose the right solvent for my reaction?
The solvent can significantly impact reaction yield and selectivity.[1]
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These are often good choices as they can dissolve a wide range of reactants and stabilize charged intermediates.[1]
-
Protic Solvents (e.g., Ethanol, Water): While sometimes effective, protic solvents can interfere with certain catalytic cycles or react with intermediates.[1]
-
Non-polar Solvents (e.g., Toluene, Xylene): These are often used for reactions that require high temperatures and azeotropic removal of water.
-
Ionic Liquids: These can act as both the solvent and promoter, offering a "green" alternative with potential for recyclability.[16]
Q4: How can I monitor the progress of my reaction?
Effective reaction monitoring is key to achieving optimal results.
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively track the consumption of starting materials and the formation of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of the product and any major byproducts by their mass-to-charge ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture and running a quick ¹H NMR can provide a clear picture of the conversion to the product.
Experimental Protocols
Protocol 1: General Procedure for Friedländer Annulation using a Lewis Acid Catalyst
This protocol describes a general method for the synthesis of a substituted quinoline via the Friedländer annulation, a widely used and versatile reaction.[6][8]
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).
-
Solvent Addition: Add the appropriate solvent (e.g., ethanol, toluene, or under solvent-free conditions).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., In(OTf)₃, 5-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 1-12 hours). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation: Comparison of Catalysts for Friedländer Annulation
The following table summarizes the performance of different catalysts for a model Friedländer reaction between 2-aminobenzophenone and ethyl acetoacetate.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| In(OTf)₃ | 10 | Solvent-free | 100 | 1 | 92 |
| Bi(OTf)₃ | 10 | Solvent-free | 100 | 2 | 88 |
| Sc(OTf)₃ | 10 | Solvent-free | 100 | 3 | 85 |
| I₂ | 20 | Ethanol | Reflux | 5 | 82 |
| p-TsOH | 20 | Toluene | Reflux | 8 | 75 |
Note: Yields are indicative and may vary depending on the specific substrates and reaction scale.
References
- 1. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 2. The Catalysts-Based Synthetic Approaches to Quinolines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Research Portal [research.usc.edu.au]
- 6. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uop.edu.pk [uop.edu.pk]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 12. Common Quinoline Synthesis Reactions - Flychem Co., ltd [en.fly-chem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
stability issues of 7-Bromo-4-hydroxy-2-phenylquinoline in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered when working with 7-Bromo-4-hydroxy-2-phenylquinoline in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound is typically supplied as a solid, often a brown powder.[1] For long-term storage, it is recommended to keep the compound in a tightly sealed container in an inert atmosphere at room temperature.[2]
Q2: I am observing a change in the color of my this compound solution over time. What could be the cause?
A2: A change in solution color often indicates degradation of the compound. This could be triggered by several factors, including exposure to light (photodegradation), inappropriate pH of the solvent, or reaction with components of the solvent or container. For quinoline derivatives, photo-stability can be a concern.[3]
Q3: My compound is precipitating out of solution. What steps can I take to improve its solubility and stability?
A3: Precipitation suggests that the compound's solubility limit has been exceeded or that it is degrading into less soluble products. To address this, consider the following:
-
Solvent Selection: Ensure you are using an appropriate solvent. The choice of solvent can significantly impact the stability of quinoline-based compounds.
-
pH Adjustment: The pH of the solution can influence the solubility and stability of molecules with ionizable groups like the hydroxyl group on the quinoline ring. Experimenting with buffered solutions at different pH values may help.
-
Co-solvents: The use of a co-solvent might be necessary to maintain solubility.
-
Fresh Solutions: It is best practice to prepare solutions fresh before each experiment to minimize the risk of degradation over time.
Q4: What analytical techniques are suitable for monitoring the stability of this compound in my experiments?
A4: Several analytical methods can be employed to assess the stability of your compound in solution:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the parent compound and any potential degradation products.[4] A stability-indicating HPLC method would involve monitoring the peak area of the parent compound and the appearance of new peaks over time.
-
UV-Vis Spectroscopy: Changes in the UV-Vis absorption spectrum can indicate degradation. While less specific than HPLC, it can be a quick method for detecting changes in the solution.[5]
-
Mass Spectrometry (MS): LC-MS can be used to identify the mass of the parent compound and any degradation products, providing insights into the degradation pathway.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent biological assay results. | Degradation of the compound leading to lower effective concentration or formation of interfering byproducts. | 1. Prepare fresh solutions of the compound immediately before use.2. Confirm the concentration and purity of the stock solution using HPLC or UV-Vis spectroscopy.3. Investigate the compatibility of the compound with the assay buffer and other components. |
| Appearance of new peaks in HPLC chromatogram. | Chemical degradation of this compound. | 1. Analyze the degradation products using LC-MS to identify their molecular weights.2. Evaluate the impact of light, temperature, and pH on the rate of degradation.3. Consider using a different solvent system or adding stabilizers if compatible with the experimental setup. |
| Decrease in the main peak area in HPLC over time. | Instability of the compound under the current storage or experimental conditions. | 1. Perform a time-course stability study at different temperatures (e.g., 4°C, room temperature, 37°C) to determine the optimal storage temperature for solutions.2. Assess the photostability by comparing solutions stored in the dark versus those exposed to light. |
| Visible precipitation or cloudiness in the solution. | Poor solubility or degradation into insoluble products. | 1. Determine the solubility of the compound in various solvents and buffer systems.2. Filter the solution through a 0.22 µm filter before use to remove any precipitates.3. If degradation is suspected, analyze the precipitate to identify its composition. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Accurately weigh the desired amount of this compound solid.
-
Add a small amount of the chosen solvent (e.g., DMSO) to dissolve the solid completely.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Bring the solution to the final desired volume with the solvent.
-
Store the stock solution in a tightly capped amber vial at an appropriate temperature (e.g., -20°C or -80°C) to protect from light and minimize degradation.
Protocol 2: Stability Assessment using HPLC
-
Prepare a solution of this compound at a known concentration in the desired solvent or buffer.
-
Divide the solution into several aliquots. Store them under different conditions (e.g., protected from light at 4°C, exposed to light at room temperature).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot onto an appropriate HPLC system.
-
Monitor the peak area of the parent compound and the appearance of any new peaks.
-
Calculate the percentage of the remaining parent compound at each time point to determine the degradation rate.
Visual Guides
Caption: A generalized workflow for assessing the stability of this compound in solution.
Caption: A troubleshooting decision tree for addressing inconsistent experimental results.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 82121-06-0|7-Bromo-4-hydroxyquinoline|BLD Pharm [bldpharm.com]
- 3. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 4. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 5. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in the synthesis of quinoline compounds
Welcome to the technical support center for quinoline synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during experimental work.
General Troubleshooting
This section addresses common issues applicable to various quinoline synthesis methods.
FAQ: General Synthesis Problems
Question: My reaction yield is consistently low. What are the general factors I should investigate?
Answer: Low yields in quinoline synthesis can stem from several factors. Many traditional methods are known for inefficiency, harsh reaction conditions, and the use of toxic reagents[1]. Key areas to investigate include:
-
Reaction Conditions: Classical methods often require high temperatures and strong acids or bases, which can lead to substrate decomposition and side reactions[2][3]. Consider exploring milder catalysts or alternative energy sources.
-
Substrate Stability: Ensure your starting materials, particularly anilines and carbonyl compounds, are stable under the reaction conditions. Electron-withdrawing groups on the aniline ring can deactivate it, requiring harsher conditions[4].
-
Side Reactions: Polymerization of reagents, especially α,β-unsaturated carbonyl compounds in Doebner-von Miller synthesis, is a common cause of low yields[1].
-
Purification Loss: Significant loss of product can occur during workup and purification. Quinoline derivatives can be challenging to purify due to their basicity and sometimes high polarity[5][6].
Question: My reaction is producing a lot of tar-like byproducts, making purification difficult. How can I minimize this?
Answer: Tar formation is a well-known issue, especially in reactions like the Skraup synthesis, where harsh dehydrating and oxidizing conditions cause polymerization and degradation of reactants[1].
-
Moderate the Reaction: For highly exothermic reactions like the Skraup, adding a moderator such as ferrous sulfate (FeSO₄) can help control the reaction rate and prevent it from getting out of control[7][8][9].
-
Optimize Catalyst/Solvent: Consider modern, greener alternatives. Ionic liquids, for example, can serve as both the solvent and catalyst, often leading to cleaner reactions and simpler product isolation[1][10][11].
-
Biphasic Systems: In the Doebner-von Miller reaction, using a biphasic medium can sequester the carbonyl compound in an organic phase, drastically reducing acid-catalyzed polymerization and increasing yield[1].
Question: Are there more environmentally friendly ("greener") alternatives to traditional quinoline synthesis methods?
Answer: Yes, significant research has focused on developing greener protocols to address the hazardous reagents, solvents, and high energy consumption of classical methods[3][11]. Promising approaches include:
-
Microwave-Assisted Synthesis: Microwaves can dramatically reduce reaction times and improve yields, often under solvent-free conditions[10][12].
-
Ultrasound Promotion: Sonication is another energy-efficient method to promote quinoline synthesis[10][12].
-
Alternative Catalysts: The use of recyclable, heterogeneous catalysts like nano ZnO, silica gel, or sulfamic acid can replace corrosive and wasteful acid catalysts[10].
-
Solvent-Free Conditions: Many modern methods have been developed to run without a solvent, which simplifies workup and reduces chemical waste[1][10].
Method-Specific Troubleshooting
This section covers pitfalls related to specific named reactions for quinoline synthesis.
Skraup Synthesis
The Skraup synthesis involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form quinolines[9].
FAQ: Skraup Synthesis
Question: My Skraup reaction is extremely violent and difficult to control. How can I make it safer?
Answer: The exothermic nature of the Skraup synthesis is a primary challenge[7][8]. The reaction can be moderated by adding ferrous sulfate (FeSO₄), which appears to function as an oxygen carrier, extending the reaction over a longer period and preventing it from becoming uncontrollable[7]. Using arsenic acid as the oxidant instead of nitrobenzene also results in a less violent reaction[9].
Question: I am using a meta-substituted aniline and getting a mixture of products. Why is this happening?
Answer: The regioselectivity of the Skraup synthesis depends on the substitution pattern of the aniline. While ortho- and para-substituted anilines generally yield the expected single quinoline product, meta-substituted anilines often lead to the formation of a mixture of isomers[8]. This is due to the two possible sites for electrophilic cyclization on the aromatic ring.
Friedländer Synthesis
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group[2][13].
FAQ: Friedländer Synthesis
Question: I am using an unsymmetrical ketone in my Friedländer synthesis and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Regioselectivity is a significant challenge when using unsymmetrical ketones[2][14][15]. The reaction can proceed via condensation at either the α or α' position of the ketone. Several strategies can improve selectivity:
-
Catalyst Choice: Using specific catalysts, such as an appropriate amine catalyst or an ionic liquid, can direct the reaction towards a single isomer[2].
-
Substrate Modification: Introducing a phosphoryl group on the α-carbon of the ketone has been shown to solve the regioselectivity problem[2].
-
Use of Imines: To avoid side reactions like aldol condensation under basic conditions, the imine analog of the o-aniline can be used instead[2].
Question: The traditional Friedländer conditions (high heat, strong acid/base) are giving me low yields and byproducts. What are some milder alternatives?
Answer: Harsh conditions can be detrimental, especially when scaling up a reaction[2]. Modern modifications offer milder and more efficient alternatives.
| Catalyst/Condition | Substrates | Typical Yield | Reference |
| Ionic Liquid [Hbim]BF₄ | 2-aminoaryl ketones, α-methylene carbonyls | High (e.g., 93%) | [16] |
| Nano ZnO | 2-aminoaryl ketones, enolisable ketones | High (regiospecific) | [10] |
| Iodine (I₂) in Ethanol | o-amino acetophenone, enolisable ketones | Good | [10] |
| Microwave Irradiation (SiO₂ catalyst) | 2-aminoaryl ketones, carbonyl compounds | High (93%) | [16] |
Detailed Protocol: Microwave-Assisted Friedländer Synthesis using SiO₂ Nanoparticles [16]
-
Reactant Mixture: In a microwave process vial, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and silica nanoparticles (specify loading, e.g., 10 mol%).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100 °C) for a short duration (e.g., 5-15 minutes). Monitor the reaction progress by TLC.
-
Workup: After completion, cool the reaction vessel to room temperature. Add a suitable solvent (e.g., ethyl acetate) and filter to remove the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired quinoline.
Doebner-von Miller Reaction
This reaction uses an aniline and α,β-unsaturated carbonyl compounds, often formed in situ, to produce quinolines[17].
FAQ: Doebner-von Miller Reaction
Question: My Doebner-von Miller reaction yields are very low due to extensive polymerization of the carbonyl substrate. What can I do?
Answer: The acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound is a primary pitfall of this method[1]. A highly effective solution is to employ a biphasic reaction medium. By sequestering the carbonyl compound in an organic phase away from the strong acid in the aqueous phase, polymerization is drastically reduced, leading to a significant increase in the yield of the desired quinoline product[1].
Combes Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone[18].
FAQ: Combes Synthesis
Question: The concentrated sulfuric acid required for the cyclization step is causing degradation of my material. Is there a better catalyst?
Answer: Concentrated H₂SO₄ is a common dehydrating agent for the rate-determining annulation step, but it can be too harsh[18]. A more effective alternative is a polyphosphoric ester (PPE) catalyst. Studies have shown that PPE can be a more efficient dehydrating agent than H₂SO₄ in the Combes synthesis[18].
Purification Guidance
Question: I am struggling with the final purification of my quinoline product. What techniques are recommended?
Answer: Quinoline purification can be challenging due to the basicity of the nitrogen atom and potential for complex byproduct mixtures[5].
-
Acid-Base Extraction: Utilize the basicity of the quinoline. Dissolve the crude product in a non-polar organic solvent (e.g., ether, DCM) and wash with dilute acid (e.g., 1M HCl). The protonated quinoline salt will move to the aqueous layer, leaving non-basic impurities behind. Neutralize the aqueous layer with a base (e.g., NaOH) to liberate the free quinoline, which can then be extracted back into an organic solvent[19].
-
Complexation: Quinoline can be purified by forming a crystalline salt, such as the phosphate or picrate, which can be recrystallized and then reconverted to the free base[19].
-
Distillation: For liquid quinolines, vacuum distillation, often over zinc dust to prevent oxidation, is an effective method[19].
-
Chromatography: While standard silica gel can sometimes cause decomposition, deactivating the silica with a base like triethylamine (NEt₃) or using alternative stationary phases like alumina (basic or neutral) can be effective[5]. Reverse-phase (C18) chromatography is another option for polar derivatives[5].
Visual Guides
Caption: General troubleshooting workflow for a failed quinoline synthesis.
References
- 1. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Review on Quinoline: Recent Advances in Synthesis and Applications [ijaresm.com]
- 4. reddit.com [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistry-online.com [chemistry-online.com]
- 9. Skraup reaction - Wikipedia [en.wikipedia.org]
- 10. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 16. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 18. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 19. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Technical Support Center: 7-Bromo-4-hydroxy-2-phenylquinoline Experiments
Welcome to the technical support center for experiments involving 7-Bromo-4-hydroxy-2-phenylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the synthesis, purification, and application of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic organic compound with a quinoline core structure. The presence of the bromine atom, a hydroxyl group, and a phenyl group makes it a versatile intermediate in medicinal chemistry and materials science. The bromine atom at the 7-position provides a reactive handle for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecules. The 4-hydroxyquinoline scaffold is a known pharmacophore with a wide range of biological activities. Therefore, this compound serves as a key building block for the development of novel therapeutic agents and functional materials.
Q2: What are the main synthetic routes to this compound?
The synthesis of this compound can be approached through several established methods for quinoline synthesis, most notably the Friedländer and Doebner-von Miller reactions.
-
Friedländer Synthesis: This method involves the condensation of a 2-amino-4-bromobenzophenone with a compound containing an α-methylene group adjacent to a carbonyl, such as ethyl acetoacetate. The reaction is typically catalyzed by an acid or a base.
-
Doebner-von Miller Reaction: This approach utilizes the reaction of 4-bromoaniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from an aldehyde or ketone. This method is generally acid-catalyzed.
Q3: What are the key safety precautions when working with this compound?
While specific toxicity data for this compound is limited, it is prudent to handle it with the standard precautions for laboratory chemicals. Based on data for similar compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Therefore, it is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and handling of this compound in a question-and-answer format.
Synthesis Issues
Q4: My Friedländer synthesis of this compound is resulting in a low yield. What are the possible causes and how can I improve it?
Low yields in the Friedländer synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Suboptimal Catalyst: The choice and amount of catalyst are crucial.
-
Solution: Experiment with different acid or base catalysts (e.g., p-toluenesulfonic acid, potassium hydroxide). The optimal catalyst can be substrate-dependent.
-
-
Side Reactions: Aldol condensation of the ketone reactant with itself can be a significant side reaction.
-
Solution: Use a pre-formed imine of the 2-amino-4-bromobenzophenone to avoid self-condensation of the ketone.
-
-
Poor Solubility of Reactants: If the reactants are not fully dissolved, the reaction rate will be slow.
-
Solution: Choose a higher-boiling solvent that can effectively dissolve all reactants at the reaction temperature.
-
Q5: I am observing the formation of multiple products in my Doebner-von Miller synthesis. How can I improve the regioselectivity?
The Doebner-von Miller reaction can sometimes lead to a mixture of regioisomers, especially when using unsymmetrical α,β-unsaturated carbonyl compounds.
-
Nature of the α,β-Unsaturated Carbonyl: The structure of the unsaturated carbonyl compound dictates the substitution pattern of the final quinoline.
-
Solution: If possible, use a symmetrical α,β-unsaturated carbonyl compound to avoid ambiguity. If an unsymmetrical one is necessary, careful control of reaction conditions is key.
-
-
Acid Catalyst: The type and strength of the acid catalyst can influence the regioselectivity.
-
Solution: Screen different Brønsted or Lewis acids. Sometimes, milder acids can favor the formation of one isomer over the other.
-
-
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction.
-
Solution: Try running the reaction at a lower temperature for a longer duration to favor the thermodynamically more stable product.
-
Purification and Characterization Issues
Q6: I am having difficulty purifying this compound by recrystallization. What are some effective solvent systems and techniques?
Purification of polar, often high-melting-point compounds like this compound can be challenging.
-
Solvent Selection: Finding a suitable solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Solution: A good starting point is a polar protic solvent like ethanol or a mixture of solvents. For example, a mixture of ethanol and water, or dimethylformamide (DMF) and water can be effective. The compound is dissolved in the minimum amount of hot solvent, and then the anti-solvent (water) is added dropwise until turbidity is observed. The solution is then allowed to cool slowly.
-
-
Oiling Out: The compound may separate as an oil instead of crystals.
-
Solution: This often happens if the solution is supersaturated or cools too quickly. Try using a more dilute solution and allow it to cool very slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization.
-
-
Persistent Impurities: Some impurities may co-crystallize with the product.
-
Solution: If recrystallization is ineffective, column chromatography on silica gel may be necessary. A solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane, can be used for elution.
-
Q7: The characterization data (NMR, MS) of my product does not match the expected structure of this compound. What could be the issue?
Discrepancies in analytical data can point to several problems:
-
Incorrect Structure: An unexpected side reaction may have occurred, leading to a different product.
-
Solution: Re-examine the reaction mechanism for potential side reactions. For example, in the Friedländer synthesis, self-condensation of the ketone can lead to byproducts.
-
-
Presence of Impurities: Even small amounts of impurities can complicate spectra.
-
Solution: Purify the sample further using the methods described in Q6. Compare the obtained spectra with literature data if available, or with predicted spectra.
-
-
Tautomerism: 4-hydroxyquinolines can exist in equilibrium with their 4-quinolone tautomer. This can affect the NMR spectrum.
-
Solution: Be aware of this tautomerism when interpreting NMR data. The keto-enol equilibrium can be solvent-dependent.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₀BrNO | |
| Molecular Weight | 300.15 g/mol | |
| Appearance | Solid | |
| CAS Number | 825620-24-4 |
Table 2: Spectroscopic Data for a Related Compound (7-Bromo-4-chloroquinoline)
| Spectroscopy | Data | Reference |
| ¹H NMR | InChI=1S/C9H5BrClN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | [2] |
Experimental Protocols
Protocol 1: General Procedure for Friedländer Synthesis of a 4-Hydroxyquinoline Derivative
This protocol is a general guideline and may require optimization for the specific synthesis of this compound.
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the 2-amino-4-bromobenzophenone (1 equivalent) and the β-ketoester (e.g., ethyl benzoylacetate, 1.1 equivalents).
-
Solvent and Catalyst: Add a suitable high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to dissolve the reactants. Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).
-
Reaction: Heat the mixture to reflux (typically 180-250 °C) with vigorous stirring. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, pour the reaction mixture into a large volume of a non-polar solvent like hexane to induce precipitation.
-
Purification: Wash the crude product with a suitable solvent to remove residual high-boiling solvent. Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water).
Visualizations
Caption: A general workflow for the Friedländer synthesis of this compound.
Caption: A logical diagram illustrating common causes and solutions for low reaction yields.
References
Technical Support Center: Enhancing the Biological Activity of 7-Bromo-4-hydroxy-2-phenylquinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 7-Bromo-4-hydroxy-2-phenylquinoline derivatives. The information is presented in a user-friendly question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing the this compound core structure?
The most common and effective method for synthesizing the 4-hydroxyquinoline core, including the 7-bromo-2-phenyl substituted scaffold, is the Conrad-Limpach synthesis .[1][2] This reaction involves the condensation of an appropriately substituted aniline with a β-ketoester. For the synthesis of this compound, the typical starting materials are 3-bromoaniline and ethyl benzoylacetate .
The reaction proceeds in two main stages:
-
Formation of a Schiff base/enamine intermediate: The aniline reacts with the keto group of the β-ketoester.
-
Thermal cyclization: The intermediate undergoes an intramolecular ring closure at high temperatures to form the 4-hydroxyquinoline product.[1]
Q2: How can the biological activity of this compound be enhanced?
The biological activity of this quinoline scaffold can be modulated by introducing various substituents at different positions on the quinoline and phenyl rings. Structure-activity relationship (SAR) studies on related quinoline and quinazoline derivatives suggest the following general principles for enhancing anticancer activity:
-
Substitution on the phenyl ring: The introduction of electron-donating or electron-withdrawing groups on the 2-phenyl ring can significantly influence cytotoxicity. For instance, in related quinazolinone series, the presence of alkoxy groups on the phenyl ring has been shown to increase cytotoxic activity.[3][4]
-
Modifications at the 4-hydroxy group: While the 4-hydroxy group is a key feature of this scaffold, its derivatization into ethers or other functional groups can be explored to modulate activity and pharmacokinetic properties.
-
Introduction of additional substituents on the quinoline core: Further substitution on the quinoline ring system, in addition to the 7-bromo group, can be investigated to fine-tune the biological effects.
Q3: What are the potential mechanisms of action for the anticancer activity of these derivatives?
While the specific mechanism for this compound derivatives is still under extensive research, related quinoline and quinazoline compounds have been shown to exert their anticancer effects through various mechanisms, including:
-
Inhibition of Protein Kinases: Many quinoline and quinazoline derivatives are known to be potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR).[5]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.
-
Cell Cycle Arrest: They can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.
-
Topoisomerase Inhibition: Some quinoline derivatives have been found to inhibit topoisomerase enzymes, which are essential for DNA replication in cancer cells.[6]
Troubleshooting Guides
Synthesis
Issue 1: Low yield during the Conrad-Limpach synthesis.
-
Possible Cause 1: Suboptimal reaction temperature for cyclization.
-
Possible Cause 2: Inappropriate solvent.
-
Solution: High-boiling, inert solvents are crucial for the success of the cyclization. Traditionally, mineral oil or diphenyl ether have been used.[1] Consider using alternative high-boiling solvents like Dowtherm A, 1,2,4-trichlorobenzene, or 2-nitrotoluene, which have been shown to improve yields.[2]
-
-
Possible Cause 3: Incomplete removal of alcohol byproduct.
-
Solution: The removal of the alcohol (e.g., ethanol) formed during the reaction drives the equilibrium towards the product. Use a distillation setup to remove the alcohol as it is formed.[2]
-
-
Possible Cause 4: Side reactions.
-
Solution: At lower temperatures, the reaction may favor the formation of a β-keto acid anilide, leading to a 2-hydroxyquinoline isomer (Knorr synthesis). Ensure the reaction conditions are optimized for the desired 4-hydroxyquinoline product.
-
Issue 2: Difficulty in purification of the final product.
-
Possible Cause 1: Presence of starting materials or intermediates.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials. If the reaction is incomplete, consider extending the reaction time or increasing the temperature.
-
-
Possible Cause 2: Formation of isomers.
-
Solution: Depending on the reaction conditions, the formation of the 2-hydroxyquinoline isomer is possible. Purification can be achieved using column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexane).
-
-
Possible Cause 3: Product precipitation.
-
Solution: The 4-hydroxyquinoline product often precipitates from the reaction mixture upon cooling. This can be used as a preliminary purification step. The collected solid can be washed with a non-polar solvent like toluene or hexanes to remove residual high-boiling solvent before further purification if needed.[2]
-
Biological Evaluation
Issue 3: Poor solubility of the compounds in aqueous media for biological assays.
-
Possible Cause: High lipophilicity of the quinoline derivatives.
-
Solution: Prepare stock solutions of the compounds in a suitable organic solvent such as dimethyl sulfoxide (DMSO) at a high concentration. For the biological assays, dilute the stock solution with the aqueous medium to the final desired concentration, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity to the cells.
-
Issue 4: Inconsistent results in cytotoxicity assays (e.g., MTT assay).
-
Possible Cause 1: Compound precipitation in the assay medium.
-
Solution: Visually inspect the wells of the assay plate under a microscope for any signs of compound precipitation. If precipitation is observed, consider lowering the final concentration of the compound or using a co-solvent system if compatible with the cell line.
-
-
Possible Cause 2: Interference of the compound with the assay readout.
-
Solution: Some colored compounds can interfere with the absorbance reading in colorimetric assays like the MTT assay. Run a control experiment with the compound in the absence of cells to check for any direct reaction with the assay reagent. If interference is detected, consider using an alternative cytotoxicity assay, such as a fluorescence-based assay (e.g., using resazurin) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Quantitative Data on Biological Activity
The following tables summarize the in vitro cytotoxic activity of some bromo-substituted quinazoline derivatives, which are structurally related to the this compound scaffold. This data can serve as a reference for the expected range of activity.
Table 1: Cytotoxic Activity of 6-Bromo-2-substituted-quinazolin-4(3H)-one Derivatives against MCF-7 and SW480 Cancer Cell Lines. [5]
| Compound ID | Substitution at position 2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. SW480 |
| 8a | -S-CH₂CH₂CH₃ | 15.85 ± 3.32 | 17.85 ± 0.92 |
| 8d | -S-CH₂(3-CH₃-Ph) | 59.15 ± 5.73 | 72.45 ± 2.90 |
| 8e | -S-CH₂(4-CH₃-Ph) | 35.14 ± 6.87 | 63.15 ± 1.63 |
| Cisplatin | - | 12.35 ± 1.25 | 15.20 ± 2.45 |
| Erlotinib | - | 9.90 ± 0.14 | 11.20 ± 1.15 |
Table 2: Cytotoxic Activity of 6,8-Dibromo-2-arylquinazolinone Derivatives against Various Cancer Cell Lines. [3][4]
| Compound ID | Aryl Substituent at position 2 | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. SKOV3 |
| 1f | 4-methoxyphenyl | 101.37 ± 12.20 | 124.5 ± 20.51 | 125 ± 7.07 |
| 1g | 4-(benzyloxy)phenyl | 101.37 ± 12.20 | 124.5 ± 20.51 | 125 ± 7.07 |
| Cisplatin | - | 28.5 ± 2.12 | 25 ± 4.24 | 21.5 ± 2.12 |
Experimental Protocols
General Protocol for Conrad-Limpach Synthesis of 4-Hydroxyquinolines
This protocol is a general guideline and may require optimization for the specific synthesis of this compound derivatives.
Materials:
-
Substituted aniline (e.g., 3-bromoaniline)
-
β-ketoester (e.g., ethyl benzoylacetate)
-
High-boiling solvent (e.g., diphenyl ether, Dowtherm A)
-
Acid catalyst (optional, e.g., concentrated sulfuric acid)
Procedure:
-
To a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, add the substituted aniline and the β-ketoester (typically in a 1:1 to 1:2.5 molar ratio).[2]
-
Add the high-boiling solvent.
-
If using a catalyst, add a few drops of concentrated sulfuric acid to the stirred mixture.
-
Heat the reaction mixture to reflux (typically 250-260 °C).
-
Continuously remove the alcohol byproduct (e.g., ethanol) via distillation as the reaction progresses.
-
Monitor the reaction by TLC. The reaction time can vary from 30 minutes to several hours.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a non-polar solvent (e.g., toluene, hexanes) to remove the residual high-boiling solvent.
-
Dry the product in a vacuum oven.
-
If necessary, further purify the product by recrystallization or column chromatography.
Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the in vitro cytotoxicity of the synthesized derivatives.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized quinoline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C and 5% CO₂.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium from the DMSO stock solutions.
-
Remove the medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm) using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Workflow for Conrad-Limpach Synthesis
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Production of 7-Bromo-4-hydroxy-2-phenylquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 7-Bromo-4-hydroxy-2-phenylquinoline.
Troubleshooting Guide
This guide addresses common issues encountered during the production of this compound, likely synthesized via the Conrad-Limpach reaction or a similar pathway.
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low to No Product Formation | 1. Insufficient Reaction Temperature: The cyclization step of the Conrad-Limpach synthesis requires high temperatures, often around 250°C, to proceed efficiently.[1][2] 2. Inappropriate Solvent: The choice of solvent is critical for achieving high yields. Low-boiling point solvents will not reach the required temperature for cyclization.[1] 3. Poor Quality Starting Materials: Impurities in the 3-bromoaniline or ethyl benzoylacetate can interfere with the reaction. | 1. Optimize Reaction Temperature: Gradually increase the temperature of the reaction mixture to the recommended range. Use a high-boiling point solvent like Dowtherm A or mineral oil. 2. Solvent Selection: Switch to a high-boiling point, inert solvent. Mineral oil has been shown to increase yields significantly compared to solvent-free reactions.[1] 3. Purify Starting Materials: Ensure the purity of reactants through distillation or recrystallization before use. | An increase in the yield of the desired product. |
| Formation of Side Products (e.g., 2-hydroxyquinoline isomer) | 1. Incorrect Reaction Conditions: The Conrad-Limpach-Knorr reaction can yield the 2-hydroxyquinoline isomer under thermodynamic control (higher temperatures).[1] 2. Presence of Moisture: Water can hydrolyze the ester starting material or intermediates. | 1. Control Reaction Temperature: Maintain the reaction temperature within the optimal range for the formation of the 4-hydroxyquinoline product. Kinetic control (lower temperatures) favors the desired isomer. 2. Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Reduced formation of isomeric by-products and increased purity of the target compound. |
| Product is a Dark, Tarry a a a a Solid | 1. Decomposition at High Temperatures: Prolonged heating at very high temperatures can lead to the decomposition of the product. 2. Oxidation: The product may be susceptible to oxidation at high temperatures in the presence of air. | 1. Minimize Reaction Time: Once the reaction is complete (monitored by TLC or HPLC), cool the mixture promptly. 2. Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere to prevent oxidation. | A cleaner reaction mixture and a product with the expected color (typically a brown powder).[3] |
| Difficulty in Product Isolation and Purification | 1. Poor Solubility: 4-hydroxyquinolones are often sparingly soluble in common organic solvents, making purification by chromatography challenging. 2. Contamination with High-Boiling Solvent: Removal of high-boiling solvents like Dowtherm A or mineral oil can be difficult. | 1. Recrystallization: Use a suitable solvent system for recrystallization. Due to potential tautomerism, the solubility can be pH-dependent. Experiment with different solvents and pH adjustments. 2. Solvent Removal: For mineral oil, trituration with a non-polar solvent like hexane or petroleum ether can be effective. For Dowtherm A, vacuum distillation may be necessary, or alternatively, precipitation of the product by adding a non-solvent. | Isolation of the product with a purity of ≥95%.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most probable and widely used method is the Conrad-Limpach synthesis.[1][2] This involves the condensation of 3-bromoaniline with ethyl benzoylacetate to form a β-anilinocrotonate intermediate, followed by thermal cyclization at high temperatures (around 250°C) to yield the final 4-hydroxyquinoline product.
Q2: Why is the choice of solvent so critical in the cyclization step?
A2: The cyclization step requires a high activation energy. Therefore, a high-boiling point solvent is necessary to achieve the required reaction temperature. Using a solvent also helps to ensure uniform heating and can prevent localized overheating and decomposition of the product. Inert solvents like mineral oil or Dowtherm A are commonly used and have been shown to significantly improve yields compared to solvent-free conditions.[1]
Q3: I am observing the formation of a significant amount of the 2-hydroxy isomer. How can I avoid this?
A3: The formation of the 2-hydroxy isomer is a known side reaction in the Conrad-Limpach-Knorr synthesis, favored by higher temperatures (thermodynamic control). To favor the formation of the desired 4-hydroxy isomer (kinetic control), it is important to carefully control the reaction temperature and avoid prolonged heating at excessively high temperatures.
Q4: What are the key safety precautions to consider during the scale-up of this synthesis?
A4: The high temperatures required for the cyclization step pose a significant safety risk. It is crucial to use appropriate heating equipment with accurate temperature control and to have a proper cooling system in place. The reaction should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including heat-resistant gloves and safety goggles, must be worn. Given that the product is a brominated aromatic compound, care should be taken to avoid inhalation of any dust or vapors.
Q5: How can I effectively purify the final product on a larger scale?
A5: Due to the often poor solubility of 4-hydroxyquinolones, large-scale column chromatography can be impractical. Recrystallization is the preferred method for purification. You may need to screen various solvents or solvent mixtures to find an optimal system. In some cases, pH adjustment can be used to facilitate dissolution and subsequent precipitation of the purified product. Washing the crude product with a non-polar solvent can also help remove residual high-boiling point reaction solvent.
Experimental Protocols
General Procedure for the Synthesis of this compound (adapted from the Conrad-Limpach Synthesis)
This protocol is a general guideline and may require optimization for specific laboratory or pilot plant conditions.
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of 3-bromoaniline and ethyl benzoylacetate in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Step 2: Thermal Cyclization
-
Add the crude enamine intermediate to a high-boiling point solvent (e.g., Dowtherm A or mineral oil) in a reaction vessel equipped with a high-temperature thermometer and a mechanical stirrer.
-
Heat the mixture to approximately 250°C under an inert atmosphere (e.g., nitrogen).
-
Maintain this temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.
-
Isolate the crude product by filtration.
Step 3: Purification
-
Wash the crude product with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.
-
Recrystallize the crude product from a suitable solvent or solvent mixture (e.g., ethanol, acetic acid, or DMF/water).
-
Dry the purified product under vacuum.
Visualizations
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A decision-making diagram for troubleshooting low product yield in the synthesis.
References
Validation & Comparative
A Comparative Guide to 7-Bromo-4-hydroxy-2-phenylquinoline and Other Bioactive Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative overview of 7-Bromo-4-hydroxy-2-phenylquinoline against other notable quinoline compounds. Due to a lack of direct experimental data for this compound in publicly available literature, this comparison focuses on a qualitative analysis based on established structure-activity relationships (SAR) within the quinoline class. We will explore how the specific structural features of this compound—namely the bromine substitution at the 7-position, the hydroxyl group at the 4-position, and the phenyl group at the 2-position—are likely to influence its biological profile in comparison to other quinolines with known activities.
Structural Features and Predicted Biological Activity
The core structure of this compound combines several key pharmacophores:
-
4-Hydroxyquinoline (or 4-Quinolone) Core: This scaffold is present in numerous biologically active compounds and is known to contribute to a variety of pharmacological effects.
-
2-Phenyl Substitution: The presence of a phenyl group at the 2-position is a common feature in many quinoline-based therapeutic agents.
-
7-Bromo Substitution: Halogenation, particularly bromination, at the C7 position of the quinoline ring is a well-established strategy for modulating the biological activity of these compounds.
Based on the analysis of structurally related compounds, we can infer potential activities for this compound.
Anticonvulsant Activity: A Comparative Perspective
While direct experimental data for the anticonvulsant activity of this compound is not available, studies on other quinoline derivatives provide valuable insights. For instance, various 2-substituted-4-hydroxyquinolines have been investigated for their anticonvulsant properties. The substitution pattern on the quinoline ring, particularly at the 7-position, has been shown to be critical for activity.
Table 1: Comparison of Structural Features of Quinolines with Potential Anticonvulsant Activity
| Compound | Key Structural Features | Reported Anticonvulsant Activity (Qualitative) | Reference |
| This compound | 7-Bromo, 4-Hydroxy, 2-Phenyl | Predicted: Potential activity based on SAR | - |
| Linomide (Roquinimex) | N-methyl-4-hydroxy-2-quinolinecarboxamide | Immunomodulator with some effects on CNS | N/A |
| Various 2-Aryl-4-hydroxyquinolines | 2-Aryl, 4-Hydroxy | Some derivatives show anticonvulsant potential | N/A |
The bromine atom at the 7-position of this compound is of particular interest. Halogenation in this position can enhance lipophilicity, which may facilitate crossing the blood-brain barrier, a crucial step for CNS-acting drugs. However, the precise impact of a bromine atom at this position on anticonvulsant activity, in combination with the 2-phenyl and 4-hydroxy groups, remains to be experimentally determined.
Cytotoxic and Anticancer Activity: A Structure-Activity Relationship Analysis
Numerous studies have demonstrated the cytotoxic potential of brominated quinoline derivatives against various cancer cell lines. The presence of a bromine atom can significantly influence the anticancer activity of the quinoline scaffold.
Table 2: Cytotoxicity of Selected Brominated Quinolines (IC50 Values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | - | Data Not Available | - |
| 5,7-Dibromo-8-hydroxyquinoline | Various | Varies with cell line | N/A |
| 6-Bromo-2-(4-chlorophenyl)-4-methoxyquinoline | Various | Varies with cell line | N/A |
The data on other brominated quinolines suggest that this compound could possess cytotoxic properties. The combination of the lipophilic bromine atom and the planar phenyl ring might facilitate intercalation with DNA or interaction with key enzymes involved in cell proliferation. However, without direct experimental evidence, this remains a hypothesis.
Experimental Protocols
To facilitate further research and direct comparison, we provide detailed methodologies for key experiments typically used to evaluate the biological activities of quinoline derivatives.
Anticonvulsant Screening
A standard approach for preliminary anticonvulsant screening involves the Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) seizure models in rodents.
Maximal Electroshock (MES) Test:
-
Animal Model: Male Swiss mice (20-25 g).
-
Compound Administration: The test compound (e.g., this compound) is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: 30-60 minutes after compound administration, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.
-
Endpoint: The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals from the tonic extension, is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Animal Model: Male Swiss mice (20-25 g).
-
Compound Administration: The test compound is administered as described for the MES test.
-
Induction of Seizure: 30-60 minutes after compound administration, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Endpoint: The ability of the compound to prevent clonic seizures for a specified period (e.g., 30 minutes) is observed.
-
Data Analysis: The ED50 is calculated as the dose that protects 50% of the animals from clonic seizures.
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.
MTT Assay Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not affect cell viability) for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Visualizing Experimental Workflows and Relationships
To provide a clearer understanding of the experimental processes and the logical connections in SAR, the following diagrams are provided.
Caption: Workflow for in vivo anticonvulsant screening.
Caption: Structure-Activity Relationship (SAR) logic for substituted quinolines.
Conclusion and Future Directions
While a definitive quantitative comparison is currently hampered by the lack of direct experimental data for this compound, the analysis of structure-activity relationships within the quinoline class provides a strong rationale for its potential biological activities. The presence of the 4-hydroxy-2-phenylquinoline core, combined with bromine substitution at the 7-position, suggests that this compound is a promising candidate for further investigation as both an anticonvulsant and a cytotoxic agent.
Future research should prioritize the synthesis and in-vitro/in-vivo evaluation of this compound to generate the necessary quantitative data for a direct and robust comparison with other bioactive quinolines. Such studies will be crucial in elucidating its therapeutic potential and advancing our understanding of the structure-activity relationships of this important class of heterocyclic compounds.
Structure-Activity Relationship of 7-Bromo-4-hydroxy-2-phenylquinoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. Within this class, 7-bromo-4-hydroxy-2-phenylquinoline derivatives have emerged as a promising area of research for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, with a focus on their potential anticancer and antimicrobial properties. The information presented is based on experimental data from published studies on structurally related quinoline analogs, offering insights into the rational design of more potent and selective compounds.
Comparative Analysis of Biological Activity
The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on both the quinoline and phenyl rings. The following table summarizes the quantitative data from various studies on related quinoline derivatives, providing a basis for understanding the SAR of the target scaffold.
| Compound ID | R1 (Position 6) | R2 (Position 7) | R3 (Phenyl Substituent) | Biological Activity | IC50/MIC (µM) | Target |
| Analog 1 | H | Br | H | Anticancer | >100 | K562 |
| Analog 2 | H | Cl | H | Anticancer | 32.59 | HDAC1 |
| Analog 3 | H | Cl | 4-Cl | Anticancer | 0.477 | HDAC3 |
| Analog 4 | H | Br | H | Antimicrobial | 0.80-1.00 mg/mL | K. Pneumonia, S. typhi |
| Analog 5 | H | Br | 4-CH3 | Antimicrobial | - | - |
| Analog 6 | H | Br | 4-NO2 | Antimicrobial | - | - |
| Analog 7 | NO2 | H | H | Anticancer | - | - |
| Analog 8 | H | OCH3 | H | Anticancer | - | - |
Note: The data presented is a compilation from studies on various quinoline derivatives and is intended to provide a comparative perspective on potential SAR trends for the this compound scaffold. Direct biological data for a comprehensive series of these specific derivatives is limited in the currently available literature.
Key Structure-Activity Relationship Insights
Based on the analysis of the available data for related quinoline structures, several key SAR trends can be inferred for this compound derivatives:
-
Substitution at Position 7: The presence of a halogen at the 7-position appears to be a determinant of biological activity. While direct comparisons are limited, the antimicrobial activity of 7-bromoquinoline-5,8-dione derivatives suggests that this substitution is favorable.[1]
-
Substitution on the Phenyl Ring: Modifications to the 2-phenyl ring can significantly impact anticancer potency. For instance, the introduction of a chlorine atom at the 4-position of the phenyl ring in a related 2-phenylquinoline-4-carboxylic acid derivative led to a notable increase in HDAC3 inhibitory activity.[2]
-
The 4-Hydroxy Group: The 4-hydroxy group is a common feature in many biologically active quinoline derivatives and is likely crucial for activity, potentially through hydrogen bonding interactions with biological targets.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of quinoline derivatives.
Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Determination
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
-
Bacterial Inoculum Preparation: A suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Structure-Activity Relationship Workflow
The following diagram illustrates the general workflow for a structure-activity relationship study, from initial compound design to the establishment of SAR.
Caption: General workflow for a structure-activity relationship (SAR) study.
Hypothetical SAR Landscape
This diagram provides a conceptual visualization of how different substituents on the this compound core might influence biological activity based on general medicinal chemistry principles and data from related compounds.
Caption: Hypothetical SAR landscape for this compound derivatives.
References
Comparative Analysis of 7-Bromo-4-hydroxy-2-phenylquinoline Analogs: A Guide for Researchers
A detailed comparative study of 7-Bromo-4-hydroxy-2-phenylquinoline and its analogs is currently hampered by a lack of publicly available, specific biological data. While the broader quinoline scaffold is a well-established pharmacophore in drug discovery, exhibiting a wide range of biological activities including anticancer and kinase inhibitory effects, specific structure-activity relationship (SAR) studies and quantitative biological data for the this compound series are not readily found in the current scientific literature.
This guide, therefore, serves as a foundational resource for researchers interested in this specific class of compounds. It outlines the general synthetic strategies, potential biological activities based on related structures, and the necessary experimental protocols to conduct a comparative study. This framework is intended to guide future research efforts to synthesize and evaluate a focused library of these analogs, thereby generating the data required for a comprehensive comparative analysis.
Synthetic Strategies
The synthesis of this compound and its analogs can be achieved through established methods for quinoline ring formation. A common and effective approach is the Conrad-Limpach synthesis or its variations.
General Synthetic Workflow:
Caption: General workflow for the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
Based on the known activities of structurally related quinoline and quinolone derivatives, this compound analogs are hypothesized to be potential inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.
Hypothesized Signaling Pathway Inhibition:
Many quinoline-based kinase inhibitors target key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the MAPK/ERK and PI3K/Akt pathways.
Spectroscopic Analysis of 7-Bromo-4-hydroxy-2-phenylquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 7-Bromo-4-hydroxy-2-phenylquinoline, a heterocyclic organic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific molecule, this guide leverages data from structurally similar compounds to predict and interpret its spectroscopic characteristics. This comparative approach offers valuable insights for researchers working with quinoline derivatives.
Predicted and Comparative Spectroscopic Data
Mass Spectrometry (MS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is expected to provide a highly accurate mass measurement.
| Parameter | Predicted Value for C₁₅H₁₀BrNO | Comparative Data: 2-(4-bromophenyl)quinoline-4-carboxylic acid (C₁₆H₁₀BrNO₂)[1] |
| Molecular Formula | C₁₅H₁₀BrNO | C₁₆H₁₀BrNO₂ |
| Molecular Weight | 300.15 g/mol [2][3] | 327.99 g/mol |
| [M+H]⁺ (calc.) | 300.00185 | 327.99285 |
| [M+H]⁺ (found) | Not available | 327.99585 |
Table 1: Predicted Mass Spectrometry Data for this compound and Comparative Data for a Structurally Related Compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O (from the keto tautomer), C=C, and C-Br bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Comparative Data: Quinolin-8-ol[4] |
| O-H stretch (hydroxyl) | 3200-3600 (broad) | A characteristic band at ca. 1580 cm⁻¹ can be assigned involving a δ(OH) mode. |
| N-H stretch (keto tautomer) | 3200-3500 | Not directly applicable |
| C=O stretch (keto tautomer) | 1640-1680 | Not directly applicable |
| C=C and C=N stretch (aromatic) | 1450-1600 | Similar ranges expected |
| C-Br stretch | 500-650 | Not specified |
Table 2: Predicted Infrared Spectroscopy Data for this compound and Comparative Data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline and phenyl rings. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group.
¹³C NMR: The carbon NMR will show signals for each unique carbon atom in the molecule. The presence of the bromine atom will cause a significant downfield shift for the carbon it is attached to.
Due to the lack of direct data, a comparison is made with 2-(4-bromophenyl)quinoline[5]. While this analogue lacks the 4-hydroxy and 7-bromo substitution, it provides a baseline for the phenylquinoline core.
| ¹H NMR (Predicted for C₁₅H₁₀BrNO) | ¹³C NMR (Predicted for C₁₅H₁₀BrNO) | Comparative Data: ¹H and ¹³C NMR of 2-(4-bromophenyl)quinoline in CDCl₃[5] |
| Aromatic protons expected in the range of 7.0-8.5 ppm. The exact shifts and coupling constants would depend on the substitution pattern. | Aromatic carbons expected in the range of 110-150 ppm. The carbon attached to bromine would be significantly deshielded. | ¹H NMR (400 MHz, CDCl₃) δ: 8.20 (d, J = 8.4 Hz, 1H), 8.15 (d, J = 8.4 Hz, 1H), 8.09 – 7.99 (m, 2H), 7.81 (d, J = 8.4 Hz, 2H), 7.78 – 7.70 (m, 1H), 7.68 – 7.60 (m, 2H), 7.57 – 7.49 (m, 1H). |
| A broad singlet for the -OH proton, which may be exchangeable with D₂O. | ¹³C NMR (101 MHz, CDCl₃) δ: 156.0, 148.2, 138.4, 137.0, 131.9, 129.9, 129.7, 129.1, 127.5, 127.2, 126.5, 123.9, 118.5. |
Table 3: Predicted NMR Data for this compound and Comparative Data for a Related Compound.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Mass Spectrometry (High-Resolution)
-
Sample Preparation: Dissolve a small amount of the sample (typically < 1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Ionization: Employ a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is common for small molecules.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated mass for the expected elemental formula.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is collected first.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for more detailed structural elucidation.
-
Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios and analyze chemical shifts and coupling constants to deduce the molecular structure.
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis.
Caption: Workflow for Spectroscopic Analysis.
Caption: Logic for Comparative Spectroscopic Analysis.
References
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 7-Bromo-4-hydroxy-2-phenylquinoline
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutics, understanding a compound's selectivity is paramount. This guide provides a comprehensive, albeit hypothetical, comparison of the cross-reactivity profile of 7-Bromo-4-hydroxy-2-phenylquinoline. Due to the current lack of publicly available experimental data for this specific molecule, we have generated a plausible dataset to illustrate the methodologies and analyses crucial for evaluating off-target effects. This document serves as a template for how such a guide would be structured, presenting key experimental protocols and data interpretation frameworks.
Hypothetical Target Profile of this compound
For the purpose of this guide, we will postulate that the primary target of this compound is Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key mediator of angiogenesis implicated in cancer. This section will compare its activity at VEGFR2 with its hypothetical off-target effects on other kinases, G-protein coupled receptors (GPCRs), ion channels, and metabolic enzymes.
Table 1: Kinase Selectivity Panel
This table summarizes the inhibitory activity of this compound against a panel of 10 kinases. Activity is presented as the half-maximal inhibitory concentration (IC50).
| Target Kinase | IC50 (nM) | Fold Selectivity vs. VEGFR2 |
| VEGFR2 (Primary Target) | 15 | 1 |
| EGFR | 350 | 23 |
| PDGFRβ | 45 | 3 |
| c-Kit | 80 | 5.3 |
| Src | > 10,000 | > 667 |
| Abl | > 10,000 | > 667 |
| CDK2 | 1,200 | 80 |
| p38α | 8,500 | 567 |
| MEK1 | > 10,000 | > 667 |
| Akt1 | 7,500 | 500 |
Table 2: Off-Target Liability Panel
This table presents the cross-reactivity against common liability targets, including GPCRs, ion channels, and cytochrome P450 enzymes.
| Target | Assay Type | Activity (% Inhibition @ 10 µM) |
| hERG Channel | Patch Clamp | 48% |
| Cannabinoid Receptor 1 (CB1) | Radioligand Binding | 12% |
| Dopamine Receptor D2 | Radioligand Binding | 8% |
| Muscarinic Acetylcholine Receptor M1 | Radioligand Binding | 3% |
| CYP3A4 | Fluorometric | 65% |
| CYP2D6 | Fluorometric | 25% |
| CYP2C9 | Fluorometric | 18% |
Experimental Protocols
Detailed methodologies for the key hypothetical experiments are provided below.
In Vitro Kinase Inhibition Assay
-
Principle: A radiometric kinase assay was used to measure the phosphorylation of a substrate by the target kinase in the presence of the test compound.
-
Procedure:
-
Recombinant kinase (VEGFR2, EGFR, etc.) was incubated with its respective peptide substrate and [γ-³³P]ATP in a kinase buffer.
-
This compound was added at varying concentrations (typically from 1 nM to 100 µM).
-
The reaction was allowed to proceed for 60 minutes at 30°C.
-
The reaction was stopped, and the phosphorylated substrate was captured on a filter membrane.
-
Unreacted [γ-³³P]ATP was washed away.
-
The amount of incorporated radioactivity was quantified using a scintillation counter.
-
IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
hERG Channel Patch Clamp Assay
-
Principle: This assay measures the effect of the test compound on the current flowing through the hERG potassium ion channel, which is crucial for cardiac repolarization.[1]
-
Procedure:
-
Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel were used.[1]
-
Whole-cell patch-clamp recordings were performed to measure the hERG current.
-
A specific voltage protocol was applied to elicit the characteristic hERG tail current.
-
After establishing a stable baseline, this compound (at 10 µM) was perfused over the cells.
-
The percentage of inhibition of the hERG tail current was determined by comparing the current amplitude before and after compound addition.[1]
-
Cytochrome P450 Inhibition Assay
-
Principle: This fluorometric assay assesses the potential of a compound to inhibit the metabolic activity of major CYP450 enzymes.[2][3]
-
Procedure:
-
Human liver microsomes were used as the source of CYP450 enzymes.[2][3]
-
A specific fluorogenic substrate for each CYP isoform (e.g., dibenzylfluorescein for CYP3A4) was incubated with the microsomes and a NADPH-regenerating system.
-
This compound was added at a concentration of 10 µM.
-
The reaction was incubated at 37°C.
-
The formation of the fluorescent metabolite was measured over time using a fluorescence plate reader.
-
The percentage of inhibition was calculated by comparing the rate of metabolite formation in the presence and absence of the test compound.
-
Visualizing Interactions and Workflows
Signaling Pathway Diagram
Experimental Workflow Diagram
Interpretation and Conclusion
Based on this hypothetical data, this compound is a potent VEGFR2 inhibitor with moderate selectivity against the closely related kinases PDGFRβ and c-Kit. The compound shows a clean profile against most of the other kinases tested.
However, the off-target liability screen raises two potential concerns. The 48% inhibition of the hERG channel at 10 µM suggests a potential risk for cardiac QT prolongation. Additionally, the significant inhibition of CYP3A4 (65%) indicates a high likelihood of drug-drug interactions, as this enzyme is responsible for the metabolism of a large number of common medications.
In a real-world drug development scenario, these findings would necessitate further investigation. The hERG liability would require a more detailed electrophysiological study to determine an IC50 value, and the CYP3A4 inhibition would prompt further studies to understand the mechanism (e.g., reversible vs. time-dependent inhibition) and to predict the clinical significance of potential drug interactions.
Disclaimer: The data presented in this guide is purely hypothetical and intended for illustrative purposes only. No experimental determination of the biological activity or cross-reactivity of this compound has been conducted to generate this report.
References
biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds
A comprehensive guide to the , offering a comparative analysis based on the performance of analogous structures and detailing relevant experimental protocols.
Introduction to 7-Bromo-4-hydroxy-2-phenylquinoline
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] The core quinoline structure, consisting of a benzene ring fused to a pyridine ring, serves as a versatile scaffold for the development of therapeutic agents.[1] The introduction of various substituents onto this scaffold can modulate the compound's physicochemical properties and biological efficacy, leading to the discovery of potent anticancer, antimicrobial, and anti-inflammatory agents.
The compound this compound features a bromine atom at the 7th position, a hydroxyl group at the 4th position, and a phenyl group at the 2nd position of the quinoline ring. These substitutions are expected to influence its biological profile. For instance, halogen atoms can enhance lipophilicity, potentially improving cell membrane permeability, while hydroxyl and phenyl groups can participate in hydrogen bonding and π-π stacking interactions with biological targets. This guide provides a comparative overview of the potential biological activities of this compound based on data from structurally related compounds and outlines the standard experimental methodologies for their evaluation.
Comparative Biological Activities
While specific experimental data for this compound is not extensively available, the biological activities of numerous other quinoline derivatives provide a strong basis for predicting its potential therapeutic applications. This section compares the performance of various substituted quinolines in key biological assays.
Anticancer Activity
Quinoline derivatives have demonstrated significant potential as anticancer agents.[2] Their mechanisms of action are diverse and can include the inhibition of enzymes crucial for cancer cell proliferation and survival. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.
Table 1: Cytotoxicity of Substituted Quinoline Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 8a (a quinazoline derivative with an aliphatic linker) | MCF-7 (Breast) | 15.85 ± 3.32 | [3] |
| 8a (a quinazoline derivative with an aliphatic linker) | SW480 (Colon) | 17.85 ± 0.92 | [3] |
| Quinoline-based thiosemicarbazones | Various | Not specified | [2] |
| Pyrimido[5,4-c]quinoline-4-(3H)-one derivatives | Various | Moderate activity | [2] |
| Quinoline-3-carbonitrile derivatives | SMMC-7721 (Liver) | Excellent selective cytotoxicity | [2] |
| 3-(5-bromo-2-hydroxybenzylideneamino)-2-(5-bromo-2-hydroxyphenyl)-2,3-dihydroquinazoline-4(1H)-one | MCF-7 (Breast) | 6.25 | [4] |
| 3-(5-bromo-2-hydroxy-3-methoxybenzylideneamino)-2-(5-bromo-2-hydroxy-3-methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-one | MCF-7 (Breast) | 5.91 | [4] |
Note: The IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Activity
The quinoline scaffold is a core component of several established antimicrobial drugs.[5] Synthetic quinoline derivatives are frequently screened for their ability to inhibit the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial efficacy.
Table 2: Antimicrobial Activity of Substituted Quinoline Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4-hydroxy-3-iodo-quinol-2-one | MRSA-1 | 0.097 | [6] |
| 4-hydroxy-3-iodo-quinol-2-one | MRSA (non-typeable) | 0.049 | [6] |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | E. coli ATCC25922 | 2 | [7] |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivative | S. pyrogens ATCC19615 | 2 | [7] |
| N-methylbenzofuro[3,2-b]quinoline derivative | Vancomycin-resistant E. faecium | 4 | [7] |
| 2-sulfoether-4-quinolone scaffold | S. aureus | 0.8 µM | [7] |
| 2-sulfoether-4-quinolone scaffold | B. cereus | 1.61 µM | [7] |
| Quinoline-based hydroxyimidazolium hybrid 7b | S. aureus | 2 | [5] |
| Quinoline-based hydroxyimidazolium hybrid 7b | M. tuberculosis H37Rv | 10 | [5] |
| Quinoline-based hydroxyimidazolium hybrids 7c-d | C. neoformans | 15.6 | [5] |
Note: The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Anti-inflammatory Activity
Certain quinoline derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[8][9] The anti-inflammatory potential is typically assessed through in vitro enzyme inhibition assays or in vivo models of inflammation.
Table 3: Anti-inflammatory Activity of Substituted Quinoline Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| 3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-one (3g) | Xylene-induced ear edema (mice) | 63.19% inhibition | [10] |
| 9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene (6d) | Xylene-induced ear edema (mice) | 68.28% inhibition | [10] |
| 6d hydrochloride salt | LPS-stimulated RAW264.7 macrophages | Significant inhibition of TNF-α and IL-6 | [10] |
| 3-chloro-1-(4-methoxyphenyl)- 4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one (6b) | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [8] |
| 3-chloro-1-(2-methoxyphenyl)- 4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6a) | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | [8] |
| Chloro-substituted quinoline derivative | In vitro | IC50 = 214.45 µg/mL | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the biological activities of synthetic compounds like this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[11][12][13][14]
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.[13][14]
-
Compound Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[15]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[13][14]
Anti-inflammatory Assay (Cyclooxygenase - COX Inhibition Assay)
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins from arachidonic acid.[16][17]
Protocol:
-
Enzyme and Compound Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the test compound at various concentrations.
-
Reaction Mixture: In a 96-well plate, combine the enzyme, a heme cofactor, and a buffer solution.
-
Compound Incubation: Add the test compound to the wells and incubate for a short period to allow for binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: The peroxidase activity of COX is measured using a probe that generates a fluorescent or colorimetric signal upon oxidation. The signal is monitored over time using a plate reader.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the signal versus time curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the test compound, and the IC50 value is calculated.
Visualizations
General Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]
- 6. A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Inflammatory Activity of Some New Quinoline Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 10. Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 11. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 12. protocols.io [protocols.io]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. microbe-investigations.com [microbe-investigations.com]
- 15. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Efficacy of 7-Bromo-4-hydroxy-2-phenylquinoline: A Review of Available Data
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of data on the in vitro and in vivo efficacy of the chemical compound 7-Bromo-4-hydroxy-2-phenylquinoline. While information regarding its chemical properties, synthesis, and commercial availability is accessible, there are no published studies detailing its biological activity, mechanism of action, or comparative performance against other compounds.
The primary information available for this compound is its chemical structure and basic identifiers. Commercial suppliers list it as a research chemical, but do not provide any data on its biological applications or efficacy.
Due to the absence of experimental data, it is not possible to provide a comparison guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways related to the efficacy of this compound at this time.
Further research and publication of experimental findings in peer-reviewed scientific journals are necessary to elucidate the potential in vitro and in vivo effects of this compound. Researchers interested in this molecule would need to conduct foundational studies to determine its biological targets and potential therapeutic applications.
Benchmarking 7-Bromo-4-hydroxy-2-phenylquinoline Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel compound 7-Bromo-4-hydroxy-2-phenylquinoline against established inhibitors in two key therapeutic areas: Histone Deacetylase (HDAC) inhibition and antimalarial activity. Due to the structural similarity of this compound to known pharmacophores, its potential efficacy in these domains warrants investigation. This document presents hypothetical benchmarking data to illustrate how this compound might perform against current standards of care, supported by detailed experimental protocols for reproducible research.
Section 1: Evaluation as a Histone Deacetylase (HDAC) Inhibitor
The quinoline scaffold is a recognized feature in a number of kinase and enzyme inhibitors. Notably, derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as inhibitors of Histone Deacetylases (HDACs), which are crucial regulators of gene expression and are validated targets in oncology.[1] This section benchmarks the hypothetical performance of this compound against well-established HDAC inhibitors.
Comparative Inhibitory Activity
The following table summarizes the hypothetical inhibitory concentrations (IC50) of this compound against Class I and Class II HDACs compared to known pan-HDAC and class-selective inhibitors.
| Compound | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) | Selectivity Profile |
| This compound | 150 | 120 | 35 | >10,000 | Class I Selective (HDAC3-preferential) |
| Vorinostat (SAHA) | 20 | 30 | 45 | 15 | Pan-HDAC |
| Romidepsin (FK228) | 36 | 47 | 50 | >10,000 | Class I Selective |
| Panobinostat (LBH589) | 5 | 8 | 12 | 25 | Pan-HDAC |
| Entinostat (MS-275) | 90 | 150 | 110 | >20,000 | Class I Selective |
Data for known inhibitors is sourced from commercially available information and published literature.[2][3][4] Data for this compound is hypothetical for illustrative purposes.
Experimental Protocol: In Vitro Fluorometric HDAC Activity Assay
This protocol describes a common method for determining the in vitro inhibitory activity of compounds against specific HDAC isoforms.[5]
Objective: To measure the IC50 values of test compounds against recombinant human HDAC enzymes.
Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
HDAC assay buffer.
-
Trypsin.
-
96-well black microplates.
-
Fluorometric plate reader.
-
Test compounds (dissolved in DMSO).
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC assay buffer.
-
In a 96-well plate, add the HDAC enzyme, assay buffer, and the test compound or vehicle control (DMSO).
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding trypsin, which cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of HDACs in gene expression and the workflow for evaluating HDAC inhibitors.
Section 2: Evaluation as an Antimalarial Agent
The 4-hydroxyquinoline core is a well-known scaffold in antimalarial drug discovery, with chloroquine being a prominent example. This section explores the hypothetical antimalarial efficacy of this compound against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.
Comparative In Vitro Antimalarial Activity
The table below presents hypothetical 50% effective concentration (EC50) values for this compound against two strains of P. falciparum, benchmarked against standard antimalarial drugs.
| Compound | P. falciparum 3D7 (Chloroquine-Sensitive) EC50 (nM) | P. falciparum Dd2 (Chloroquine-Resistant) EC50 (nM) | Resistance Index (Dd2/3D7) |
| This compound | 25 | 45 | 1.8 |
| Chloroquine | 15 | 350 | 23.3 |
| Artemisinin | 5 | 7 | 1.4 |
| Atovaquone | 1 | 1.5 | 1.5 |
| Mefloquine | 20 | 30 | 1.5 |
Data for known antimalarials is based on published literature.[6][7][8] Data for this compound is hypothetical for illustrative purposes.
Experimental Protocol: [³H]-Hypoxanthine Incorporation Assay
This is a widely used method to assess the in vitro susceptibility of P. falciparum to antimalarial drugs.[9][10]
Objective: To determine the EC50 of test compounds against P. falciparum by measuring the inhibition of nucleic acid synthesis.
Materials:
-
Synchronized ring-stage cultures of P. falciparum (e.g., 3D7 and Dd2 strains).
-
Complete parasite culture medium (RPMI-1640 with supplements).
-
[³H]-Hypoxanthine.
-
96-well microplates.
-
Test compounds (dissolved in DMSO).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Add the parasitized red blood cells to each well of a 96-well plate.
-
Add the test compound dilutions or vehicle control to the respective wells.
-
Incubate the plates in a controlled environment (5% CO₂, 5% O₂, 90% N₂) at 37°C for 24 hours.
-
Add [³H]-Hypoxanthine to each well and incubate for another 24 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition of parasite growth for each compound concentration.
-
Determine the EC50 values by non-linear regression analysis of the dose-response curves.
Antimalarial Drug Action and Evaluation Pipeline
The following diagrams depict the lifecycle of the malaria parasite, a potential mechanism of action for quinoline-based drugs, and the drug discovery pipeline.
Disclaimer
The experimental data presented for this compound in this guide is purely hypothetical and for illustrative purposes. Further experimental validation is required to ascertain the actual biological activity and therapeutic potential of this compound. The provided protocols are standard methodologies and may require optimization for specific laboratory conditions.
References
- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Malaria - Diagnosis & treatment - Mayo Clinic [mayoclinic.org]
- 7. Antimalarial medication - Wikipedia [en.wikipedia.org]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 10. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 7-Bromo-4-hydroxy-2-phenylquinoline: A Comprehensive Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 7-Bromo-4-hydroxy-2-phenylquinoline (CAS No. 825620-24-4), a compound utilized in drug development and scientific research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety Considerations
This compound is classified as a hazardous substance. All personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or chemical-resistant apron.
In case of accidental exposure, refer to the first aid measures outlined in the Safety Data Sheet (SDS).
Waste Identification and Segregation
Proper segregation of chemical waste is the first step towards safe disposal. Due to its chemical structure, this compound is categorized as a halogenated organic solid waste .
Key Segregation Principles:
-
Do not mix with non-halogenated organic waste.
-
Do not mix with acidic, basic, or oxidizing waste streams.
-
Keep solid and liquid waste in separate, clearly labeled containers.
Step-by-Step Disposal Protocol
Materials Required:
-
Designated, leak-proof, and clearly labeled hazardous waste container for halogenated organic solids.
-
Waste accumulation log.
-
Appropriate PPE.
Procedure:
-
Container Labeling: Before depositing any waste, ensure the container is accurately labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., toxic, environmental hazard).
-
Waste Transfer: Carefully transfer the solid waste into the designated container using a chemically resistant scoop or spatula. Minimize the generation of dust.
-
Container Sealing: Securely close the container lid after each addition of waste to prevent the release of vapors.
-
Log Entry: Record the quantity of waste added to the container in the waste accumulation log.
-
Storage: Store the waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
-
Disposal Request: Once the container is full, or in accordance with institutional timelines, arrange for pick-up and disposal by a certified hazardous waste management company.
Quantitative Hazard Data
| Property | Value | Source |
| CAS Number | 825620-24-4 | |
| Molecular Formula | C₁₅H₁₀BrNO | |
| Molecular Weight | 300.15 g/mol | |
| Physical Form | Solid | |
| Acute Toxicity, Oral | Category 3 | |
| Serious Eye Damage | Category 1 | |
| Chronic Aquatic Hazard | Category 4 |
Disposal Workflow
Caption: Disposal workflow for this compound.
Safeguarding Your Research: Essential Safety Protocols for 7-Bromo-4-hydroxy-2-phenylquinoline
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of 7-Bromo-4-hydroxy-2-phenylquinoline (CAS No: 825620-24-4). Adherence to these protocols is essential to ensure a safe laboratory environment and minimize risk to personnel and the environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid substance that presents significant health hazards. The primary routes of exposure are ingestion and eye contact. It is classified as acutely toxic if swallowed and can cause serious eye damage. It is also considered to have long-lasting harmful effects on aquatic life.
Signal Word: Danger
Consistent and correct use of Personal Protective Equipment (PPE) is the most critical line of defense when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can lead to serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a lab coat, and closed-toe shoes. | To prevent skin contact and absorption. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for operations with the potential for dust or aerosol generation. | To prevent inhalation of the substance. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize exposure risk.
Engineering Controls:
-
Work with this compound in a designated area, preferably within a chemical fume hood to control airborne dust.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
Work Practices:
-
Avoid creating dust when handling the solid material.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Keep the container tightly closed when not in use.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| If Swallowed | Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting. |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |
| If on Skin | Wash with plenty of soap and water. Remove contaminated clothing. |
| If Inhaled | Move the person to fresh air and keep comfortable for breathing. |
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused or Waste Product | Dispose of contents and container in accordance with local, regional, and national regulations. This may involve incineration in a permitted hazardous waste facility. |
| Contaminated PPE | Dispose of contaminated gloves, lab coats, and other disposable materials as hazardous waste. |
| Empty Containers | Triple rinse containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture and dispose of the container in accordance with local regulations. |
Experimental Workflow Diagram
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
